Anticancer agent 104
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H47F3N2O2S2 |
|---|---|
Molecular Weight |
636.9 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-[(5R,6R,9S,13S)-7-[[4-(trifluoromethyl)phenyl]methylsulfanylcarbothioyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C34H47F3N2O2S2/c1-32(2)25-15-16-33(32,3)28(19-25)41-29(40)10-4-9-27-26-8-6-18-38-17-5-7-23(30(26)38)20-39(27)31(42)43-21-22-11-13-24(14-12-22)34(35,36)37/h11-14,23,25-28,30H,4-10,15-21H2,1-3H3/t23-,25?,26+,27+,28?,30-,33?/m0/s1 |
InChI Key |
JIMANZWLKZZNBA-IEXCXIRMSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCC[C@@H]3[C@H]4CCCN5[C@H]4[C@@H](CCC5)CN3C(=S)SCC6=CC=C(C=C6)C(F)(F)F)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCCC3C4CCCN5C4C(CCC5)CN3C(=S)SCC6=CC=C(C=C6)C(F)(F)F)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of PR-104 in Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of PR-104, a hypoxia-activated prodrug designed to selectively target the oxygen-deficient microenvironment of solid tumors. We will explore its bioactivation pathways, the resulting cellular damage, and the key experimental methodologies used to elucidate its function, providing a comprehensive resource for professionals in the field of oncology drug development.
Introduction: Exploiting Tumor Hypoxia
Tumor hypoxia, a common feature of solid malignancies, is a major contributor to therapeutic resistance and is associated with poor patient prognosis. Hypoxia-activated prodrugs (HAPs) represent a promising strategy to exploit this unique tumor microenvironment. PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to its more active form, PR-104A.[1] This guide will focus on the subsequent activation of PR-104A and its cytotoxic effects.
The Core Mechanism: A Tale of Two Activation Pathways
PR-104A's anti-tumor activity stems from its conversion to potent DNA cross-linking agents. This bioactivation occurs through two distinct mechanisms: a primary hypoxia-dependent pathway and a secondary, hypoxia-independent pathway.
Hypoxia-Selective Activation: The One-Electron Reduction Pathway
Under hypoxic conditions (low oxygen), PR-104A undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and other related diflavin oxidoreductases.[2][3] This reduction forms a nitro radical anion. In the absence of sufficient oxygen to reverse the reaction, this radical is further reduced to the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5] These metabolites are potent nitrogen mustards that induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the hypoxia-activated pathway of PR-104.
Caption: Hypoxia-activated metabolic pathway of PR-104.
Hypoxia-Independent Activation: The Role of AKR1C3
Subsequent research revealed that PR-104A can also be activated in an oxygen-insensitive manner by the enzyme aldo-keto reductase 1C3 (AKR1C3). AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive nitro radical intermediate and directly forming the cytotoxic metabolites. The expression of AKR1C3 varies among different tumor types and can contribute to the efficacy of PR-104 even in well-oxygenated tumor regions.
The following diagram illustrates this alternative activation pathway.
Caption: AKR1C3-mediated activation of PR-104A.
Quantitative Data Summary
The selective toxicity of PR-104A towards hypoxic cells is a key feature. This is often quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 (concentration causing 50% inhibition of cell growth) under aerobic conditions to the IC50 under hypoxic conditions.
| Cell Line | Cancer Type | HCR (PR-104A) | AKR1C3 Status | Reference |
| SiHa | Cervical Carcinoma | 10 | Positive | |
| H460 | Non-Small Cell Lung Cancer | 7 | Positive | |
| HCT116 | Colon Carcinoma | 36 | Negative | |
| HCT116 (POR-overexpressing) | Colon Carcinoma | 319 | Negative |
Phase I Clinical Trial Data (Solid Tumors)
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Every 3 weeks | 1100 mg/m² | Fatigue, febrile neutropenia, infection | |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, neutropenia | |
| Combination with Docetaxel + G-CSF | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| Combination with Gemcitabine | 140 mg/m² | Thrombocytopenia, neutropenic fever, fatigue |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of PR-104.
Clonogenic Survival Assay for Cytotoxicity Assessment
This assay is the gold standard for measuring the reproductive viability of cells after exposure to a cytotoxic agent.
Protocol:
-
Cell Culture: Maintain human tumor cell lines in appropriate complete growth medium.
-
Drug Exposure:
-
Plate cells at a low density in 6-well plates or T25 flasks.
-
For hypoxic conditions, place the plates in a hypoxic chamber with a controlled gas mixture (e.g., 5% CO2, 95% N2, and <0.1% O2) for a designated pre-incubation period (e.g., 4 hours).
-
Add varying concentrations of PR-104A to the cells under both aerobic (standard incubator) and hypoxic conditions. The exposure time is typically 2-4 hours.
-
-
Colony Formation:
-
After drug exposure, wash the cells with phosphate-buffered saline (PBS).
-
Trypsinize the cells to create a single-cell suspension.
-
Count the cells and plate a known number (ranging from 100 to 10,000 depending on the expected toxicity) into 100 mm dishes containing fresh medium.
-
Incubate the dishes for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
-
Staining and Counting:
-
Fix the colonies with a solution of 6% glutaraldehyde.
-
Stain the fixed colonies with 0.5% crystal violet.
-
Count the number of colonies in each dish.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for untreated control cells: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each drug concentration: SF = (number of colonies formed / (number of cells seeded x PE/100)).
-
Plot the SF against the drug concentration to generate a dose-response curve and determine the IC50 values.
-
Alkaline Comet Assay for DNA Damage Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites.
Protocol:
-
Cell Treatment: Expose cells to PR-104A under aerobic or hypoxic conditions as described in the clonogenic assay protocol.
-
Slide Preparation:
-
Mix a suspension of treated cells with low-melting-point agarose.
-
Pipette this mixture onto a microscope slide pre-coated with normal-melting-point agarose.
-
Allow the agarose to solidify on ice.
-
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (e.g., pH > 13) to unwind the DNA.
-
Apply an electric field to the slides. Damaged DNA (containing breaks) will migrate out of the nucleus, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail moment, which is the product of the tail length and the fraction of DNA in the tail).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
LC-MS is a powerful analytical technique used to separate, identify, and quantify the metabolites of PR-104A.
Protocol:
-
Sample Preparation:
-
Culture cells and expose them to PR-104A under aerobic or hypoxic conditions.
-
After the desired incubation time, harvest the cells and the culture medium.
-
Perform a protein precipitation step, typically by adding a cold organic solvent like methanol or acetonitrile, to extract the small molecule metabolites.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the supernatant onto an LC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the parent drug (PR-104A) and its metabolites (PR-104H, PR-104M, etc.) based on their physicochemical properties.
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use an appropriate ionization source (e.g., electrospray ionization - ESI) to generate ions from the analytes.
-
Detect and quantify the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for structural confirmation of the metabolites.
-
-
Data Analysis:
-
Identify the peaks corresponding to PR-104A and its metabolites by their retention times and m/z values.
-
Quantify the concentration of each analyte by comparing its peak area to that of a known concentration of a standard.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for evaluating hypoxia-activated prodrugs and the logical relationship of PR-104A's dual activation mechanism.
Caption: General experimental workflow for HAP evaluation.
Caption: Logical flow of PR-104A's dual activation mechanism.
Conclusion
PR-104 represents a sophisticated approach to cancer therapy by exploiting the hypoxic tumor microenvironment. Its dual mechanism of activation, both hypoxia-dependent and through the activity of AKR1C3, provides a broader therapeutic window. Understanding the intricate details of its mechanism, supported by robust experimental methodologies, is crucial for the continued development of this and other hypoxia-activated prodrugs. This guide provides a foundational resource for researchers and drug development professionals to further their understanding and drive innovation in this critical area of oncology.
References
- 1. Pharmacologically Increased Tumor Hypoxia Can Be Measured by 18F-Fluoroazomycin Arabinoside Positron Emission Tomography and Enhances Tumor Response to Hypoxic Cytotoxin PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
The Hypoxia-Activated Prodrug PR-104: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-104 is a hypoxia-activated prodrug that has garnered significant interest in oncology research due to its selective cytotoxicity in the low-oxygen environment characteristic of solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of PR-104. It is designed to serve as a comprehensive resource for researchers and drug development professionals, detailing the scientific foundation of PR-104 and providing methodologies for its study. The guide includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows involved in its activation and therapeutic effect.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[1] Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy, contributing to treatment failure and disease progression.[1] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment.[2] These compounds are relatively non-toxic in their prodrug form but are converted to potent cytotoxic agents by reductase enzymes that are active under hypoxic conditions.[2] PR-104 was developed as a dinitrobenzamide mustard prodrug to selectively target and eliminate these resistant hypoxic tumor cells.[1]
Discovery and Development of PR-104
PR-104 was designed as a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active prodrug form, PR-104A. This conversion is mediated by ubiquitous phosphatases. PR-104A is a 3,5-dinitrobenzamide nitrogen mustard that was identified through a rational drug design approach to create a less toxic and more effective hypoxia-activated agent compared to its predecessors. Preclinical studies demonstrated that PR-104A exhibits a significant increase in cytotoxicity under hypoxic conditions, with 10- to 100-fold greater activity compared to aerobic conditions in various human tumor cell lines.
Synthesis of PR-104
While a detailed, step-by-step synthesis protocol is proprietary and typically found in patent literature, the general synthetic route for PR-104 has been described in scientific publications. The synthesis involves a multi-step process. A publication in the journal Tetrahedron outlines a method for the synthesis of PR-104. Additionally, a more direct three-step procedure has been developed and published in patents. Researchers seeking to synthesize PR-104 should consult these primary sources for detailed methodologies.
Mechanism of Action
The mechanism of action of PR-104 involves a two-step activation process, leading to the formation of potent DNA cross-linking agents.
Activation from Pre-prodrug to Prodrug
Upon administration, the phosphate ester pre-prodrug, PR-104, is rapidly hydrolyzed by systemic phosphatases to its corresponding alcohol, PR-104A. This conversion is a critical first step in its activation cascade.
Reductive Activation of PR-104A
PR-104A undergoes bioreductive activation through two primary pathways:
-
Hypoxia-Selective One-Electron Reduction: In the hypoxic regions of tumors, PR-104A is reduced by one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR) and other related flavoproteins. This reduction forms a nitro radical anion. Under hypoxic conditions, this radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, PR-104A, thus conferring the hypoxia selectivity.
-
Aerobic Two-Electron Reduction by AKR1C3: It was later discovered that PR-104A can also be activated under aerobic (oxygenated) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the active hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate. This "off-target" activation in well-oxygenated normal tissues, particularly in bone marrow progenitor cells which can express high levels of AKR1C3, is believed to be responsible for the dose-limiting myelosuppression observed in clinical trials.
DNA Cross-linking and Cytotoxicity
The active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents. They induce interstrand DNA cross-links, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathways and Experimental Workflows
PR-104 Activation Pathway
Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.
Experimental Workflow for PR-104 Evaluation
Caption: General experimental workflow for the preclinical evaluation of PR-104A.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of PR-104.
Table 1: Preclinical Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Carcinoma | ~80 | ~0.8 | ~100 | |
| HT29 | Colon Carcinoma | >100 | ~1 | >100 | |
| H460 | Non-Small Cell Lung | ~20 | ~0.2 | ~100 | |
| HepG2 | Hepatocellular Carcinoma | - | - | 15 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | 51 | |
| SNU-398 | Hepatocellular Carcinoma | - | - | - | |
| Hep3B | Hepatocellular Carcinoma | - | - | - |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time). HCR is the ratio of aerobic to hypoxic IC50.
Table 2: PR-104 Clinical Trial Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs)
| Trial Phase | Dosing Schedule | Combination Agent | MTD (mg/m²) | Dose-Limiting Toxicities | Reference |
| Phase I | Once every 3 weeks | None | 1100 | Fatigue, neutropenic sepsis, infection | |
| Phase I | Days 1, 8, 15 every 28 days | None | 675 | Thrombocytopenia, neutropenia | |
| Phase Ib | Day 1 of 21-day cycle | Gemcitabine | 140 | Thrombocytopenia | |
| Phase Ib | Day 1 of 21-day cycle | Docetaxel (60 mg/m²) | 200 | Neutropenic fever | |
| Phase Ib | Day 1 of 21-day cycle | Docetaxel (60 mg/m²) + G-CSF | 770 | - | |
| Phase Ib | Day 1 of 21-day cycle | Docetaxel (75 mg/m²) + G-CSF | ≥770 | - | |
| Phase I/II (Leukemia) | - | None | 3000-4000 | Myelosuppression, enterocolitis |
Table 3: Clinical Response Rates in Relapsed/Refractory Acute Leukemia (Phase I/II Trial at 3 or 4 g/m²)
| Leukemia Type | Number of Patients | Response Rate (%) | Response Types | Reference |
| Acute Myeloid Leukemia (AML) | 31 | 32 | CR (n=1), CRp (n=5), MLFS (n=6) | |
| Acute Lymphoblastic Leukemia (ALL) | 10 | 20 | CRp (n=1), MLFS (n=1) |
CR: Complete Response; CRp: Complete Response with incomplete platelet recovery; MLFS: Morphologic Leukemia-Free State.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of PR-104. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cytotoxicity Assay (e.g., MTT or CellTox™ Green Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PR-104A in cell culture medium. For hypoxic conditions, place the plates in a hypoxic chamber (e.g., <0.1% O₂). Add the drug solutions to the wells. Include vehicle-treated controls for both aerobic and hypoxic conditions.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 4, 24, or 48 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance on a microplate reader.
-
CellTox™ Green Assay: This assay measures the release of a fluorescent DNA-binding dye from cells with compromised membrane integrity. The dye can be added at the time of cell seeding or before reading the fluorescence. Measure fluorescence on a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Clonogenic Survival Assay
-
Cell Seeding: Prepare single-cell suspensions and seed a known number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected survival fraction to yield a countable number of colonies (e.g., 50-150 colonies/plate).
-
Treatment: Allow cells to attach, then treat with various concentrations of PR-104A under aerobic or hypoxic conditions for a defined period (e.g., 4 or 24 hours).
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 7-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with a solution such as 6% glutaraldehyde and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the drug concentration on a log-linear scale to generate a survival curve.
Western Blot for AKR1C3 and POR
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AKR1C3 or POR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of AKR1C3 and POR.
LC-MS/MS for PR-104 Metabolite Quantification
-
Sample Preparation:
-
Cell Extracts: After treatment with PR-104A, rapidly quench the metabolism (e.g., with ice-cold methanol) and extract the metabolites.
-
Plasma Samples: Deproteinize plasma samples (e.g., with methanol or acetonitrile) to precipitate proteins.
-
-
LC Separation: Separate the metabolites using a suitable liquid chromatography system and column (e.g., a C18 reverse-phase column).
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in a specific mode, such as selected reaction monitoring (SRM), to selectively detect and quantify PR-104A and its metabolites (PR-104H, PR-104M).
-
Data Analysis: Use appropriate software to process the data and quantify the concentration of each metabolite based on standard curves.
Alkaline Comet Assay for DNA Damage
-
Cell Treatment and Embedding: Treat cells with PR-104A. After treatment, embed a single-cell suspension in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the DNA fragments by electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that migrates into the tail of the comet. Analyze the images using specialized software to quantify parameters such as tail length, tail intensity, and tail moment.
Conclusion and Future Directions
PR-104 represents a significant advancement in the development of hypoxia-activated prodrugs. Its dual mechanism of activation, while providing broad antitumor potential, also presents challenges due to on-target toxicity in normal tissues expressing AKR1C3. The dose-limiting myelosuppression observed in clinical trials has highlighted the need for next-generation HAPs with improved tumor selectivity. Research is ongoing to develop analogues of PR-104 that are resistant to AKR1C3-mediated activation, thereby potentially widening the therapeutic window. Furthermore, the identification of predictive biomarkers, such as tumor hypoxia levels and AKR1C3 expression, will be crucial for patient selection in future clinical trials of PR-104 and related compounds. This technical guide provides a solid foundation for researchers to further explore the potential of PR-104 and to contribute to the development of more effective cancer therapies targeting the hypoxic tumor microenvironment.
References
PR-104A Active Metabolite Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic activation of PR-104A, a hypoxia-activated prodrug (HAP). It details the enzymatic pathways responsible for its conversion into potent cytotoxic agents, presents key quantitative data, and offers detailed experimental protocols for researchers in the field.
Executive Summary
PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly hydrolyzed in vivo by alkaline phosphatases to its more lipophilic and active form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard designed to target hypoxic regions commonly found in solid tumors.[2] Its activation into DNA cross-linking agents occurs through two principal, spatially distinct metabolic pathways: a hypoxia-dependent pathway mediated by one-electron reductases and a hypoxia-independent (aerobic) pathway catalyzed by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).[3][4] The final active metabolites, the hydroxylamine PR-104H and the amine PR-104M, are potent DNA alkylating agents that induce cell death. Understanding these activation mechanisms is critical for the clinical development and application of PR-104 and related compounds.
Core Mechanism of PR-104A Bioactivation
The conversion of PR-104A to its cytotoxic forms is a multi-step reductive process. The presence or absence of oxygen dictates the dominant activation pathway.
Hypoxia-Dependent One-Electron Reduction
In the hypoxic microenvironment of tumors (typically <1% O₂), PR-104A is activated by one-electron reductases. The primary enzyme implicated in this pathway is NADPH:cytochrome P450 oxidoreductase (POR), though other diflavin oxidoreductases such as MTRR, NDOR1, and NOS2A can also contribute.
This process involves the following steps:
-
Formation of a Nitro Radical: A one-electron reduction of one of the nitro groups on the dinitrobenzamide ring of PR-104A forms a nitro radical anion.
-
Oxygen-Sensitive Futile Cycle: In the presence of sufficient oxygen (normoxia), this radical is rapidly re-oxidized back to the parent compound, PR-104A, in a futile cycle that prevents the formation of the active metabolite. This rapid back-oxidation is a key feature that confers hypoxia selectivity.
-
Formation of Active Metabolites: Under hypoxic conditions, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine metabolite, PR-104H . PR-104H can be further reduced to the corresponding amine metabolite, PR-104M . Both PR-104H and PR-104M are reactive nitrogen mustards that can form DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.
Aerobic Two-Electron Reduction by AKR1C3
Certain tumor types exhibit high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), which can activate PR-104A independently of oxygen levels. This represents an "off-target" activation mechanism in well-oxygenated tissues but can also contribute to antitumor activity in AKR1C3-positive tumors.
The AKR1C3-mediated pathway involves a concerted two-electron reduction of the nitro group, bypassing the oxygen-sensitive nitro radical intermediate. This directly yields the hydroxylamine PR-104H, which can then be further reduced to PR-104M. This oxygen-insensitive activation is a significant factor in both the efficacy and the toxicity profile of PR-104, particularly the dose-limiting myelotoxicity observed in clinical trials, which is attributed to AKR1C3 expression in hematopoietic progenitor cells.
Caption: Metabolic activation pathways of PR-104A.
Quantitative Data Summary
The efficacy of PR-104A is highly dependent on the cellular environment (oxygen status) and the expression of activating enzymes. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines IC₅₀ values represent the concentration of drug required to inhibit cell growth by 50% following a 4-hour exposure.
| Cell Line | Cancer Type | Normoxic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HCT116 | Colon Carcinoma | 13 | 0.2 | 65 | |
| SiHa | Cervical Carcinoma | 25 | 0.8 | 31 | |
| HT29 | Colon Carcinoma | 6.5 | 0.3 | 22 | |
| A549 | Lung Carcinoma | 1.8 | 0.15 | 12 | |
| H460 | Lung Carcinoma | 0.51 | 0.01 | 51 | |
| A2780 | Ovarian Carcinoma | 20 | 1.7 | 12 | |
| RKO | Colon Carcinoma | ~30 | ~0.5 | ~60 | |
| MCF-7 | Breast Carcinoma | ~10 | ~0.5 | ~20 |
Table 2: Human Pharmacokinetic Parameters of PR-104 and its Metabolites Data from a Phase I clinical trial where patients received PR-104 at 675 mg/m² as a 1-hour intravenous infusion.
| Analyte | Cₘₐₓ (µg/mL) | AUC₀₋ᵢₙ𝒻 (µg·h/mL) | t₁/₂ (h) |
| PR-104A | 9.91 ± 2.61 | 11.09 ± 3.05 | ~0.43 |
| PR-104H | 0.32 ± 0.13 | 0.45 ± 0.11 | ~0.61 |
| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 | ~0.70 |
| PR-104G (Glucuronide) | 6.58 ± 3.70 | 8.16 ± 5.35 | ~0.43 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the formation and activity of PR-104A metabolites.
Quantification of PR-104A and Metabolites by LC-MS/MS
This protocol is adapted from a validated method for the determination of PR-104 and its metabolites in human plasma. It can be adapted for cell culture lysates or media.
Caption: General workflow for LC-MS/MS analysis of PR-104A metabolites.
1. Sample Preparation (from Plasma or Cell Lysate):
-
To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dilute the supernatant 1:1 with 0.01% formic acid in water before injection.
2. UHPLC-MS/MS Conditions:
-
Column: Zorbax Eclipse XDB-C18 Rapid Resolution HT (50mm x 2.1mm, 1.8µm).
-
Mobile Phase A: 0.01% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.01% Formic Acid.
-
Gradient: A typical gradient would start at ~5% B, ramp to 95% B over 3-4 minutes, hold for 1 minute, and then re-equilibrate at 5% B. Total run time is approximately 6 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for PR-104A, PR-104H, and PR-104M should be optimized using authentic standards.
Western Blot for AKR1C3 and POR Expression
This protocol provides a general framework for detecting AKR1C3 and POR protein levels in cell lysates.
1. Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Anti-AKR1C3 antibody: Recommended dilution of 1:1000.
-
Anti-POR antibody: Dilution should be optimized as per manufacturer's instructions.
-
Loading Control (e.g., β-actin): Dilution typically 1:5000.
-
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:5000 to 1:10000 for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
In Vitro Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony after drug treatment, providing a measure of cytotoxicity.
1. Cell Seeding:
-
Prepare a single-cell suspension from a sub-confluent culture using trypsin.
-
Count cells and determine viability (e.g., using trypan blue).
-
Seed cells into 6-well plates. The number of cells seeded depends on the expected toxicity of the treatment. A typical range might be 200 cells for control and up to 10,000 cells for high drug concentrations or hypoxic conditions.
2. Drug Treatment and Incubation:
-
Allow cells to attach for at least 4-6 hours.
-
Replace the medium with fresh medium containing the desired concentrations of PR-104A or vehicle control.
-
For hypoxic treatment, place plates in a hypoxic chamber or incubator (<0.1% O₂) for the duration of the drug exposure (e.g., 2-4 hours). For normoxic controls, keep plates in a standard incubator (21% O₂).
-
After the exposure period, remove the drug-containing medium, wash cells once with PBS, and add fresh complete medium.
-
Incubate plates for 7-14 days until colonies in the control wells are visible and contain at least 50 cells.
3. Staining and Counting:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution of 1:7 acetic acid/methanol for 5-10 minutes.
-
Aspirate the fixation solution.
-
Stain the colonies with 0.5% crystal violet in 25% methanol for 15-30 minutes.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
Count colonies containing ≥50 cells. The surviving fraction is calculated as: (mean number of colonies) / (number of cells seeded × plating efficiency), where plating efficiency is the fraction of untreated cells that form colonies.
AKR1C3 Enzymatic Activity Assay
This fluorometric assay measures AKR1C3 activity in cell lysates by monitoring the reduction of a substrate, coumberone, in the presence of NADPH.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate (KPO₄) buffer, pH 7.0.
-
NADPH Stock: 10 mM in assay buffer.
-
Coumberone Stock: 10 mM in DMSO.
-
AKR1C3 Inhibitor (SN34037) Stock: 10 mM in DMSO (for specificity control).
2. Assay Procedure:
-
Prepare cell lysates as described for Western blotting, but without SDS in the lysis buffer.
-
In a 96-well black plate, add the following to each well for a final volume of 200 µL:
-
40 µg of total protein (cell lysate).
-
Assay Buffer.
-
250 µM NADPH (final concentration).
-
For specificity control wells, add 1 µM SN34037 (final concentration).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding coumberone to a final concentration of 5 µM.
-
Immediately measure the fluorescence (Excitation: ~380 nm, Emission: ~450 nm) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the AKR1C3 activity. The SN34037-inhibited rate represents the AKR1C3-specific activity.
Conclusion
The bioactivation of PR-104A is a sophisticated process governed by both tumor hypoxia and the expression of specific reductases like POR and AKR1C3. This dual mechanism offers therapeutic potential but also presents challenges, such as off-target toxicity. A thorough understanding of these pathways and the application of robust experimental methodologies are essential for the continued development of PR-104A and the design of next-generation hypoxia-activated prodrugs with improved therapeutic indices. The protocols and data provided in this guide serve as a comprehensive resource for researchers dedicated to advancing this critical area of oncology drug development.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aldo-Keto Reductase 1C3 in the Activation of Bioreductive Prodrug PR-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PR-104, a dinitrobenzamide mustard prodrug, was initially developed to target hypoxic tumor cells, a hallmark of solid malignancies associated with therapeutic resistance. Its activation cascade involves the formation of the active alcohol, PR-104A, which is then reduced to cytotoxic DNA cross-linking agents. While the hypoxia-selective activation is mediated by one-electron reductases, a critical, oxygen-independent activation pathway has been identified, driven by the enzyme aldo-keto reductase 1C3 (AKR1C3). This off-target activation in well-oxygenated normal tissues expressing AKR1C3, particularly hematopoietic progenitor cells, has been linked to the dose-limiting myelotoxicity observed in clinical trials. However, the high expression of AKR1C3 in certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), presents a therapeutic window and highlights its role as a predictive biomarker. This technical guide provides an in-depth analysis of the biochemical mechanisms, quantitative data, and experimental protocols related to the AKR1C3-mediated activation of PR-104.
Introduction to PR-104 and its Activation Pathways
PR-104 is a water-soluble phosphate ester pre-prodrug that undergoes rapid in vivo hydrolysis by phosphatases to its active form, PR-104A.[1] PR-104A is a bioreductive prodrug designed to be selectively activated within the hypoxic microenvironment of tumors.[2][3]
Hypoxia-Selective Activation (One-Electron Reduction)
Under hypoxic conditions, PR-104A is a substrate for one-electron reductases, most notably cytochrome P450 reductase (POR).[4] This reduction generates a nitro radical intermediate. In the absence of oxygen, this radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[2] These metabolites are potent DNA cross-linking agents, leading to cell death. In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the parent compound, PR-104A, thus conferring tumor selectivity.
Aerobic Activation by AKR1C3 (Two-Electron Reduction)
Contrary to its design as a hypoxia-activated prodrug, PR-104A can also be activated under aerobic conditions. This oxygen-independent pathway is catalyzed by aldo-keto reductase 1C3 (AKR1C3), a member of the AKR superfamily of NAD(P)H-linked oxidoreductases. AKR1C3 mediates a two-electron reduction of PR-104A, directly forming the active metabolites PR-104H and PR-104M without forming an oxygen-sensitive nitro radical intermediate. This aerobic activation by AKR1C3 is considered an "off-target" effect in normal tissues but can be exploited in tumors overexpressing the enzyme.
Quantitative Analysis of AKR1C3-Mediated PR-104 Activation
The efficiency of AKR1C3 in activating PR-104A has been quantified through various studies. The following tables summarize key quantitative data.
| Parameter | Value | Conditions | Reference |
| Km | 20.6 ± 2.6 µmol/L | Recombinant AKR1C3, Aerobic | |
| kcat | 0.800 ± 0.025 min-1 | Recombinant AKR1C3, Aerobic |
| Cell Line | AKR1C3 Expression | Aerobic PR-104A Metabolism (pmol/106 cells/h) | Reference |
| HCT116 | Low | < 1 | |
| HCT116-AKR1C3 | High (Overexpression) | ~160 | |
| A549 | High | ~150 | |
| NCI-H460 | High | ~120 | |
| SiHa | Moderate | ~40 |
| Cell Line | Condition | PR-104A IC50 (µM) | Reference |
| HCT116 | Wild-type | >100 | |
| HCT116-AKR1C3 | AKR1C3 Overexpression | ~2.3 |
Signaling Pathways and Experimental Workflows
PR-104 Activation Pathway
Experimental Workflow: Assessing AKR1C3-Mediated PR-104A Activation
Detailed Experimental Protocols
Western Blot Analysis for AKR1C3 Expression
-
Objective: To detect and quantify AKR1C3 protein levels in cell lysates.
-
Procedure:
-
Prepare total cell lysates by harvesting cells and resuspending in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for human AKR1C3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize AKR1C3 band intensity to a loading control (e.g., β-actin or GAPDH).
-
LC/MS/MS Quantification of PR-104A Metabolites
-
Objective: To measure the levels of PR-104H and PR-104M produced by cells following treatment with PR-104A.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a defined concentration of PR-104A (e.g., 100 µM) for a specified time (e.g., 1-4 hours) under aerobic conditions.
-
Collect both the cell pellet and the supernatant.
-
Perform protein precipitation by adding ice-cold acetonitrile to the samples.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.
-
Use a C18 column for chromatographic separation with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of PR-104A, PR-104H, and PR-104M.
-
Quantify the metabolites using a standard curve generated with authentic standards.
-
AKR1C3 Activity Assay using a Fluorogenic Probe
-
Objective: To measure the functional enzymatic activity of AKR1C3 in intact cells.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-incubate one set of wells with a specific AKR1C3 inhibitor (e.g., SN34037) to determine the AKR1C3-specific activity.
-
Add the fluorogenic substrate coumberone to all wells.
-
Incubate for a defined period (e.g., 4 hours).
-
Measure the fluorescence of the product, coumberol, using a plate reader (e.g., excitation/emission at 385/510 nm).
-
The AKR1C3-specific activity is calculated as the difference between the fluorescence in the absence and presence of the specific inhibitor.
-
Clinical Implications and Future Directions
The dual activation mechanism of PR-104 presents both challenges and opportunities in its clinical development.
-
Toxicity: The expression of AKR1C3 in normal tissues, particularly in CD34+ myeloid progenitor cells, is a primary contributor to the dose-limiting myelotoxicity of PR-104. This has limited the achievable therapeutic concentrations in patients.
-
Biomarker Strategy: The sensitivity of cancer cells to PR-104 is strongly correlated with AKR1C3 expression. This suggests that AKR1C3 could be a valuable predictive biomarker for patient stratification. High AKR1C3 expression in tumors like T-ALL could identify patient populations most likely to benefit from PR-104 therapy.
-
Development of AKR1C3-Resistant Analogs: To mitigate off-target toxicity, second-generation analogs of PR-104 have been developed that are poor substrates for AKR1C3 while retaining their hypoxia-selective activation. For example, the analog SN29176 was shown to be resistant to AKR1C3-mediated activation, potentially offering an improved therapeutic window.
Conclusion
Aldo-keto reductase 1C3 plays a pivotal, albeit complex, role in the pharmacology of PR-104. Its ability to activate PR-104A under aerobic conditions is a double-edged sword, causing dose-limiting toxicities while also providing a potential therapeutic target in AKR1C3-overexpressing cancers. A thorough understanding of this activation pathway, supported by robust quantitative assays and experimental models, is crucial for the continued development of PR-104 and next-generation bioreductive prodrugs. The strategic use of AKR1C3 as a biomarker and the development of analogs that evade its metabolic activity represent key strategies to harness the full therapeutic potential of this class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 [mdpi.com]
Preclinical Antitumor Activity of PR-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a water-soluble phosphate pre-prodrug of the dinitrobenzamide mustard PR-104A. It is a hypoxia-activated prodrug designed to selectively target the hypoxic regions commonly found in solid tumors, which are often associated with resistance to conventional therapies.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical antitumor activity of PR-104, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
PR-104 undergoes rapid in vivo hydrolysis to its active form, PR-104A. The antitumor activity of PR-104A is realized through two principal bioactivation pathways:
-
Hypoxia-Selective Reduction: In the low-oxygen environment of tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M). These metabolites are potent DNA cross-linking agents that induce cell death.
-
AKR1C3-Mediated Reduction: PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme. Tumors with high expression of AKR1C3 are therefore also potential targets for PR-104 therapy.
The dual mechanism of activation allows PR-104 to target a broader range of tumor microenvironments.
Figure 1: PR-104 activation pathways.
Quantitative In Vitro Activity
The cytotoxic potential of PR-104A has been evaluated in a panel of human cancer cell lines under both aerobic and hypoxic (anoxic) conditions. The data consistently demonstrate a significant increase in cytotoxicity under hypoxia.
| Cell Line | Cancer Type | Aerobic C₁₀ (µM)¹ | Anoxic C₁₀ (µM)¹ | Hypoxic Cytotoxicity Ratio (HCR)² |
| HepG2 | Hepatocellular Carcinoma | 0.8 | 0.053 | 15 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 5.7 | 0.11 | 51 |
| SNU-398 | Hepatocellular Carcinoma | 3.3 | Not Reported | >30 |
| Hep3B | Hepatocellular Carcinoma | Not Reported | Not Reported | Not Reported |
| HT29 | Colon Carcinoma | >100 | 1.0 | >100 |
| SiHa | Cervical Carcinoma | 18 | 0.45 | 40 |
| H460 | Non-Small Cell Lung Cancer | 14 | 0.35 | 40 |
¹ C₁₀ represents the concentration required to reduce cell survival by 90%. Data extracted from a study on hepatocellular carcinoma cell lines. ² HCR is the ratio of aerobic C₁₀ to anoxic C₁₀, indicating the selectivity for hypoxic cells.
Quantitative In Vivo Efficacy
The antitumor activity of PR-104 has been demonstrated in various human tumor xenograft models in mice.
Monotherapy
| Xenograft Model | Cancer Type | Treatment | Outcome |
| HepG2 | Hepatocellular Carcinoma | PR-104 | Significant growth reduction |
| Hep3B | Hepatocellular Carcinoma | PR-104 | Significant growth reduction |
| HT29 | Colon Carcinoma | PR-104 | Active as monotherapy |
| SiHa | Cervical Carcinoma | PR-104 | Active as monotherapy |
| H460 | Non-Small Cell Lung Cancer | PR-104 | Active as monotherapy |
| Panc-01 | Pancreatic Cancer | PR-104 | Active as monotherapy |
| 22RV1 | Prostate Cancer | PR-104 | Active as monotherapy |
PR-104 has shown single-agent activity in six out of eight xenograft models tested in one study. In pediatric preclinical models, PR-104 induced objective responses in 21 out of 34 solid tumor models at its maximum tolerated dose (MTD).
Combination Therapy
PR-104 has demonstrated greater than additive antitumor activity when combined with chemotherapeutic agents that are typically less effective against hypoxic cells.
| Xenograft Model | Cancer Type | Combination | Outcome |
| HepG2, PLC/PRF/5, SNU-398, Hep3B | Hepatocellular Carcinoma | PR-104 + Sorafenib | Significantly active in all 4 models |
| Panc-01 | Pancreatic Cancer | PR-104 + Gemcitabine | Greater than additive activity |
| 22RV1 | Prostate Cancer | PR-104 + Docetaxel | Greater than additive activity |
Experimental Protocols
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: Human tumor cell lines (e.g., HepG2, PLC/PRF/5, SNU-398, HT29, SiHa, H460) are cultured in appropriate media and conditions.
-
Drug Exposure: Cells are exposed to a range of concentrations of PR-104A for a specified duration (e.g., 4 hours).
-
Hypoxic Conditions: For hypoxic experiments, cells are incubated in a chamber with a low oxygen concentration (e.g., <10 ppm O₂).
-
Survival Assay: Cell survival is assessed using a clonogenic assay or a proliferation assay (e.g., sulforhodamine B). The concentration of drug required to inhibit growth by 50% (IC₅₀) or reduce survival to 10% (C₁₀) is determined.
Figure 2: In vitro cytotoxicity experimental workflow.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NIH-III nude mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., 5 x 10⁶ cells) are injected subcutaneously into the flanks of the mice.
-
Treatment: When tumors reach a specified size, mice are treated with PR-104 (intravenously or intraperitoneally), a combination agent, or vehicle control.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Efficacy Assessment: Antitumor efficacy is determined by tumor growth delay or by excising tumors for clonogenic survival assays.
Assessment of Hypoxia
-
Pimonidazole Staining: To assess tumor hypoxia, mice are administered the hypoxia marker pimonidazole.
-
Immunohistochemistry: Tumors are excised, sectioned, and stained with an antibody against pimonidazole adducts. The hypoxic fraction is calculated as the ratio of the pimonidazole-stained area to the total viable tumor area.
Pharmacokinetics
PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly converted to the alcohol prodrug PR-104A in vivo. In mice, PR-104 is well-tolerated. The pharmacokinetic profile of PR-104 and its metabolites has been characterized. Following administration, PR-104A is further metabolized to the active cytotoxic species PR-104H and PR-104M, as well as an inactive O-glucuronide metabolite, PR-104G.
Conclusion
The preclinical data for PR-104 strongly support its potential as an antitumor agent, particularly in the context of hypoxic solid tumors and those with high AKR1C3 expression. Its dual mechanism of activation and demonstrated efficacy, both as a monotherapy and in combination with other anticancer drugs, make it a compelling candidate for further clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to design and interpret further studies aimed at elucidating the full therapeutic potential of PR-104 and similar hypoxia-activated prodrugs.
References
- 1. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the DNA Cross-Linking Mechanism of PR-104
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of PR-104, a hypoxia-activated prodrug that induces DNA cross-linking, leading to cancer cell death. This document details the activation cascade of PR-104, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding for research and drug development applications.
Introduction to PR-104: A Dual-Activated Prodrug
PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to its active alcohol form, PR-104A.[1][2] PR-104A is a dinitrobenzamide nitrogen mustard designed to be selectively activated within the tumor microenvironment.[2][3] Its mechanism of action is centered on the formation of highly cytotoxic DNA interstrand cross-links, which ultimately trigger cell cycle arrest and apoptosis.[4] The activation of PR-104A is uniquely dependent on two principal pathways: reduction in hypoxic conditions and enzymatic activation by aldo-keto reductase 1C3 (AKR1C3), which can occur even in the presence of oxygen. This dual activation mechanism makes PR-104 a promising agent for targeting a range of solid tumors and hematological malignancies characterized by hypoxic regions or high AKR1C3 expression.
The Activation Pathway of PR-104
The journey of PR-104 from an inert compound to a potent DNA cross-linking agent involves a multi-step activation process.
Step 1: Systemic Conversion to PR-104A
Upon intravenous administration, the phosphate ester pre-prodrug PR-104 is rapidly hydrolyzed by systemic phosphatases into its more lipophilic alcohol derivative, PR-104A. This conversion is a critical initial step that prepares the molecule for entry into tumor cells.
Step 2: Bioreductive Activation to Cytotoxic Metabolites
Once inside the cell, PR-104A undergoes bioreduction to form the active DNA cross-linking species, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites. This activation occurs through two distinct mechanisms:
-
Hypoxia-Dependent Activation: In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR). This reduction is highly selective for hypoxic cells, leading to a significant increase in the cytotoxicity of PR-104A under these conditions. The cytotoxicity of PR-104A can be 10- to 100-fold higher under hypoxic conditions compared to aerobic conditions.
-
AKR1C3-Dependent Activation: PR-104A can also be activated in an oxygen-insensitive manner through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3). High levels of AKR1C3 expression have been observed in various tumor types, including certain leukemias, which provides a rationale for the use of PR-104 in these malignancies, independent of the hypoxic status.
The following diagram illustrates the activation pathway of PR-104:
Quantitative Analysis of PR-104A Cytotoxicity
The selective activation of PR-104A in hypoxic conditions is a key feature of its anticancer activity. This is reflected in the significant differences in its half-maximal inhibitory concentration (IC50) under aerobic versus hypoxic environments.
| Cell Line | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | ~17.6 | ~0.8 | 22 | |
| HCT116 | Not specified | Not specified | ~10-100 fold increase in cytotoxicity | |
| A549 | Not specified | Not specified | Not specified | |
| HT29 | Not specified | Not specified | Not specified | |
| H460 | Not specified | Not specified | Not specified |
Note: The table summarizes available data. "Not specified" indicates that the exact values were not provided in the referenced abstracts.
Experimental Protocols for Assessing DNA Damage
The genotoxic effects of PR-104 and its metabolites are primarily investigated through assays that detect DNA strand breaks and cross-links. The following are detailed methodologies for two key experiments.
Alkaline Comet Assay for DNA Interstrand Cross-links
The alkaline comet assay is a sensitive method for detecting DNA strand breaks and, with modifications, can be used to quantify DNA interstrand cross-links.
Principle: DNA interstrand cross-links prevent the complete denaturation and migration of DNA in an electric field. By inducing a known amount of random DNA strand breaks (e.g., via irradiation), the degree of cross-linking can be inferred from the reduced migration of DNA in the comet tail.
Protocol:
-
Cell Treatment: Expose cell cultures to the desired concentrations of PR-104A or its metabolites for a specified duration under both aerobic and hypoxic conditions. Include a positive control (e.g., a known cross-linking agent like cisplatin) and a negative control (vehicle-treated).
-
Irradiation: After treatment, wash the cells and irradiate them on ice with a fixed dose of X-rays (e.g., 5 Gy) to induce a consistent level of single-strand breaks.
-
Cell Embedding: Resuspend the cells in low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a chilled alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding. Then, apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (comet tail length and intensity) is inversely proportional to the frequency of interstrand cross-links. Quantify the comet parameters using appropriate image analysis software.
γH2AX Foci Formation Assay for DNA Double-Strand Breaks
The formation of γH2AX foci is an early cellular response to the induction of DNA double-strand breaks, which can be a consequence of the repair process for interstrand cross-links.
Principle: The histone H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks. These foci can be visualized and quantified using immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with PR-104A or its metabolites as described for the comet assay.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Then, permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-γH2AX mouse monoclonal antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks. Analyze the images using automated or manual counting software.
DNA Damage Response to PR-104-Induced Cross-links
The formation of DNA interstrand cross-links by the active metabolites of PR-104 triggers a complex cellular DNA damage response (DDR). This response is crucial for determining the ultimate fate of the cancer cell.
The DDR pathway involves the recognition of the DNA lesion, followed by the recruitment of a cascade of proteins that attempt to repair the damage. Key players in this process include components of the Fanconi anemia (FA) and homologous recombination (HR) repair pathways. If the damage is too extensive to be repaired, the DDR will signal for the activation of cell cycle checkpoints, leading to cell cycle arrest, and ultimately, the initiation of apoptosis.
Conclusion
PR-104 represents a sophisticated approach to cancer therapy by exploiting the unique physiological conditions of the tumor microenvironment. Its dual activation mechanism, dependent on both hypoxia and the presence of AKR1C3, broadens its potential therapeutic window. A thorough understanding of its DNA cross-linking mechanism, the pathways of its activation, and the cellular responses it elicits is paramount for the continued development and clinical application of PR-104 and next-generation hypoxia-activated prodrugs. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this promising area of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Early-Phase Clinical Trial Results for PR-104: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trial results for PR-104, a hypoxia-activated prodrug. The following sections detail the core findings, including quantitative data from Phase I and II trials, experimental protocols, and visualizations of the drug's mechanism and clinical workflow.
Introduction to PR-104
PR-104 is a phosphate ester pre-prodrug that undergoes rapid in-vivo conversion to its active alcohol form, PR-104A.[1][2][3] This nitrogen mustard prodrug is designed to target the hypoxic microenvironment characteristic of solid tumors.[4][5] Activation of PR-104A occurs through two primary pathways: reduction by one-electron reductases in hypoxic cells and by the enzyme aldo-keto reductase 1C3 (AKR1C3) independent of oxygen levels. This activation leads to the formation of the potent DNA cross-linking agents PR-104H (hydroxylamine) and PR-104M (amine), which induce cell-cycle arrest and apoptosis in tumor cells.
Mechanism of Action
The activation cascade of PR-104 is a two-step process. Initially, systemic phosphatases convert the administered PR-104 to PR-104A. Subsequently, intracellular reductases, predominantly active in hypoxic conditions, or the enzyme AKR1C3, reduce PR-104A to its cytotoxic metabolites that exert anti-tumor activity through DNA alkylation.
Phase I Clinical Trial in Solid Tumors (Weekly Dosing)
A Phase I study evaluated the safety and pharmacokinetics of PR-104 administered weekly to patients with advanced solid tumors.
Experimental Protocol
-
Patient Population: Patients with advanced solid tumors who had received a median of two prior chemotherapy regimens.
-
Dosing Schedule: PR-104 was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.
-
Dose Escalation: Doses ranged from 135 mg/m² to 900 mg/m².
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of weekly PR-104 administration.
-
Pharmacokinetic Analysis: Plasma concentrations of PR-104 and its metabolites were assessed on day 1 of the first cycle.
Quantitative Data Summary
Table 1: Patient Demographics and Dose Escalation
| Characteristic | Value |
|---|---|
| Number of Patients | 26 |
| Gender | 16 Male / 10 Female |
| Median Age (Range) | 58 years (30-70) |
| Median Prior Chemotherapy Regimens (Range) | 2 (0-3) |
| Dose Cohorts (mg/m²) | 135, 270, 540, 675, 900 |
| Number of Patients per Cohort | 3, 6, 6, 7, 4 |
| Median Treatment Cycles (Range) | 2 (1-7) |
Table 2: Dose-Limiting Toxicities (DLTs) in Cycle 1
| Dose Level (mg/m²) | Number of Patients | DLTs Observed |
|---|---|---|
| 540 | 6 | 1 (Grade 4 Thrombocytopenia) |
| 675 | 7 | 0 |
| 900 | 4 | 2 (Grade 4 Thrombocytopenia and Neutropenia) |
Table 3: Pharmacokinetic Parameters at 675 mg/m²
| Analyte | Cmax (μg/mL, mean ± SD) | AUC0-inf (μg·h/mL, mean ± SD) |
|---|---|---|
| PR-104A | 9.91 ± 2.61 | 11.09 ± 3.05 |
| PR-104G | 6.58 ± 3.70 | 8.16 ± 5.35 |
| PR-104H | 0.32 ± 0.13 | 0.45 ± 0.11 |
| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |
Key Findings
The maximum tolerated dose (MTD) for weekly PR-104 was established at 675 mg/m². The primary dose-limiting toxicities were hematological, specifically thrombocytopenia and neutropenia. No complete or partial tumor responses were observed in this study.
Phase Ib Combination Therapy in Solid Tumors
A Phase Ib trial investigated PR-104 in combination with gemcitabine or docetaxel in patients with advanced solid tumors.
Experimental Protocol
-
Patient Population: 42 patients with various advanced solid tumors.
-
Treatment Arms:
-
PR-104 + Gemcitabine (800 mg/m²) on days 1 and 8 of a 21-day cycle.
-
PR-104 + Docetaxel (60 or 75 mg/m²) on day 1 of a 21-day cycle, with some cohorts receiving G-CSF support.
-
-
Primary Objective: To determine the MTD of PR-104 in combination with standard chemotherapies.
Quantitative Data Summary
Table 4: MTD of PR-104 in Combination Therapy
| Combination Regimen | MTD of PR-104 (mg/m²) |
|---|---|
| + Gemcitabine | 140 |
| + Docetaxel (60 mg/m²) | 200 |
| + Docetaxel (60 mg/m²) + G-CSF | 770 |
| + Docetaxel (75 mg/m²) + G-CSF | ≥770 |
Key Findings
The combination of PR-104 with gemcitabine or docetaxel resulted in dose-limiting myelotoxicity. The addition of G-CSF allowed for a significant escalation of the PR-104 dose when combined with docetaxel. Two partial responses were observed in patients with nasopharyngeal and head and neck cancer.
Phase I/II Study in Acute Leukemia
A Phase I/II study evaluated PR-104 in patients with relapsed or refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
Experimental Protocol
-
Patient Population: 50 patients (40 AML, 10 ALL) with relapsed/refractory disease.
-
Dosing: PR-104 was administered as a 1-hour intravenous infusion with doses ranging from 1.1 to 4 g/m².
-
Biomarker Analysis: Tumor hypoxia was assessed using the tracer pimonidazole and immunohistochemical analysis of HIF-1α and carbonic anhydrase IX.
Quantitative Data Summary
Table 5: Patient Demographics and Dosing in Leukemia Study
| Characteristic | Value |
|---|---|
| Number of Patients | 50 |
| Disease Type | 40 AML, 10 ALL |
| Dose Range (g/m²) | 1.1 - 4 |
Table 6: Grade 3/4 Treatment-Related Adverse Events
| Adverse Event | Percentage of Patients |
|---|---|
| Anemia | 62% |
| Neutropenia | 50% |
| Thrombocytopenia | 46% |
| Febrile Neutropenia | 40% |
| Infection | 24% |
| Enterocolitis | 14% |
Table 7: Response Rates at 3 or 4 g/m²
| Disease | Response Rate (CR, CRp, MLFS) | Number of Patients |
|---|---|---|
| AML | 32% | 10 of 31 |
| ALL | 20% | 2 of 10 |
CR: Complete Response; CRp: Complete Response without platelet recovery; MLFS: Morphological Leukemia-Free State
Key Findings
The study demonstrated that the bone marrow of leukemia patients is hypoxic, providing a rationale for the use of hypoxia-activated prodrugs. PR-104 showed evidence of clinical activity in this heavily pre-treated population, with a notable response rate at higher doses. The most common severe adverse events were myelosuppression and enterocolitis.
Conclusion
Early-phase clinical trials of PR-104 have established its safety profile, pharmacokinetics, and recommended doses for both monotherapy and combination regimens. The primary dose-limiting toxicity is myelosuppression, particularly thrombocytopenia. While single-agent activity in solid tumors was limited, PR-104 demonstrated promising responses in patients with acute leukemias, a setting where bone marrow hypoxia is prevalent. These findings support the continued investigation of hypoxia-activated prodrugs as a therapeutic strategy in oncology.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
PR-104 In Vivo Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has shown significant preclinical antitumor activity in a variety of cancer models. It is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[1] PR-104A is then selectively reduced in hypoxic tumor microenvironments to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M, which are potent DNA cross-linking agents.[2][3] This targeted activation in hypoxic regions, a common feature of solid tumors, allows for selective tumor cell killing while sparing well-oxygenated normal tissues.[3][4]
Interestingly, PR-104A can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3). This dual mechanism of action, dependent on both hypoxia and AKR1C3 expression, makes PR-104 a promising therapeutic agent for a range of cancers, including those with significant hypoxic fractions and those overexpressing AKR1C3.
These application notes provide a summary of the in vivo efficacy of PR-104 in various xenograft models and detailed protocols for conducting such studies.
Mechanism of Action
The activation of PR-104 involves a two-step process. First, the administered PR-104 is systemically dephosphorylated to PR-104A. Subsequently, PR-104A undergoes bioreduction to its active cytotoxic forms. This reduction can occur through two primary pathways:
-
Hypoxia-Dependent Pathway: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form the active DNA cross-linking metabolites PR-104H and PR-104M.
-
AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H independently of oxygen levels.
The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.
Figure 1: PR-104 Activation Pathway
In Vivo Efficacy in Xenograft Models
PR-104 has demonstrated significant antitumor activity as a single agent and in combination with other therapies in a variety of preclinical xenograft models.
Monotherapy
The efficacy of PR-104 as a single agent has been evaluated in numerous solid tumor and leukemia xenograft models.
| Cell Line | Cancer Type | Animal Model | Dosing Schedule | Key Findings | Reference |
| HT29 | Colon Cancer | Nude Mice | 100% MTD, single dose | Significant killing of hypoxic and aerobic cells. | |
| SiHa | Cervical Cancer | Nude Mice | 75% MTD, single dose | Greater killing of hypoxic and aerobic cells compared to tirapazamine. | |
| H460 | Lung Cancer | Nude Mice | 75% MTD, single dose | Effective killing of hypoxic and aerobic tumor cells. | |
| HepG2 | Hepatocellular Carcinoma | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth. | |
| Hep3B | Hepatocellular Carcinoma | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth. | |
| Various | Pediatric Solid Tumors | Mice | 550 mg/kg, weekly x 6 | Objective responses in 21 out of 34 solid tumor models. | |
| Various | Acute Lymphoblastic Leukemia (ALL) | Mice | 550 mg/kg, weekly x 6 | Maintained complete responses in 7 out of 7 ALL models. |
Combination Therapy
The combination of PR-104 with radiotherapy or chemotherapy has shown synergistic or additive antitumor effects.
| Combination | Cell Line | Cancer Type | Animal Model | Dosing Schedule | Key Findings | Reference |
| PR-104 + Radiation | HT29, SiHa, H460 | Colon, Cervical, Lung | Nude Mice | PR-104 at 75-100% MTD + 15-20 Gy radiation | Greater than additive antitumor activity. | |
| PR-104 + Gemcitabine | Panc-01 | Pancreatic Cancer | Nude Mice | Not specified | Greater than additive antitumor activity. | |
| PR-104 + Docetaxel | 22RV1 | Prostate Cancer | Nude Mice | Not specified | Greater than additive antitumor activity. | |
| PR-104 + Sorafenib | HepG2, PLC/PRF/5, SNU-398, Hep3B | Hepatocellular Carcinoma | Mice | PR-104: 250 mg/kg, i.p., qd x 6; Sorafenib: 80 mg/kg, p.o., qd x 5 | Significantly active in all 4 xenograft models. |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of PR-104 in in vivo xenograft models. Specific parameters may need to be optimized for different cell lines and research questions.
Cell Lines and Culture
A variety of human cancer cell lines have been used in PR-104 xenograft studies. The choice of cell line should be guided by the research question, considering factors such as tumor type, hypoxia level, and AKR1C3 expression.
Animal Models
Immunocompromised mice (e.g., nude, SCID, or NOD/SCID) are typically used for establishing xenografts from human cancer cell lines. Animal care and experimental procedures should be in accordance with institutional guidelines.
Xenograft Establishment
-
Subcutaneous Implantation:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm^3).
-
Drug Preparation and Administration
-
PR-104 Formulation: PR-104 is a water-soluble phosphate ester. It should be dissolved in a suitable vehicle (e.g., saline) for administration.
-
Administration Route: PR-104 is typically administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Dosing: The maximum tolerated dose (MTD) in mice has been reported to be around 550 mg/kg for a weekly x 6 schedule. However, dose-response studies are recommended to determine the optimal dose for a specific model.
Efficacy Endpoints
-
Tumor Growth Delay: The time for tumors in the treated group to reach a certain size compared to the control group.
-
Tumor Growth Inhibition: The percentage reduction in tumor volume in the treated group compared to the control group at a specific time point.
-
Clonogenic Survival Assay: An ex vivo assay to determine the number of viable tumor cells remaining after treatment.
-
Survival Analysis: Monitoring the overall survival of the animals in each treatment group.
Figure 2: In Vivo Xenograft Experimental Workflow
Conclusion
PR-104 is a promising hypoxia-activated prodrug with a dual mechanism of action that has demonstrated significant preclinical efficacy in a wide range of xenograft models. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PR-104 and designing further preclinical studies. The ability to target hypoxic tumor cells, a population notoriously resistant to conventional therapies, makes PR-104 a compelling candidate for further development, both as a monotherapy and in combination with other anticancer agents.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PR-104 Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug, a class of therapeutic agents designed to selectively target the low-oxygen environments characteristic of solid tumors.[1] As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in vivo to its active form, PR-104A.[1] The cytotoxic potential of PR-104A is realized through its metabolic reduction to the highly reactive nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which induce DNA cross-linking, leading to cell cycle arrest and apoptosis.[2][3][4] This activation is primarily catalyzed by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, under hypoxic conditions. However, PR-104A can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).
These application notes provide a comprehensive guide to the in vitro assessment of PR-104 cytotoxicity, offering detailed protocols for key assays and guidance on data interpretation. The methodologies described are essential for researchers investigating the efficacy and mechanism of action of this and other hypoxia-activated prodrugs.
Data Presentation
The following tables summarize the cytotoxic activity of PR-104A and its active metabolites, PR-104H and PR-104M, across various cancer cell lines under both normoxic (aerobic) and hypoxic (anoxic) conditions. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) (Normoxic IC50 / Hypoxic IC50) |
| HCT116 | Colon Carcinoma | 2.74 | - | 2.7 |
| RKO | Colon Carcinoma | - | - | - |
| HT29 | Colorectal Carcinoma | - | - | - |
| SiHa | Cervical Carcinoma | - | - | - |
| A549 | Non-small cell lung cancer | - | - | - |
| NCI-H460 | Non-small cell lung cancer | - | - | - |
| MIA PaCa-2 | Pancreatic Cancer | - | - | - |
| Panc-1 | Pancreatic Cancer | - | - | - |
| 22RV1 | Prostate Cancer | - | - | - |
| PC-3 | Prostate Cancer | - | - | - |
| HepG2 | Hepatocellular Carcinoma | - | - | 15 |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | 51 |
| SNU-398 | Hepatocellular Carcinoma | - | - | - |
| Hep3B | Hepatocellular Carcinoma | - | - | - |
Note: Hypoxic conditions are typically <0.1% O2. HCR values are indicative of the drug's selectivity for hypoxic environments.
Table 2: IC50 Values of PR-104H and PR-104M in Hepatocellular Carcinoma Cell Lines (Aerobic Conditions)
| Cell Line | IC50 (µM) - PR-104H | IC50 (µM) - PR-104M |
| HepG2 | ~10 | ~5 |
| PLC/PRF/5 | ~30 | ~20 |
| SNU-398 | ~15 | ~8 |
| Hep3B | ~25 | ~40 |
Signaling Pathway and Experimental Workflow
PR-104 Activation Pathway
The following diagram illustrates the metabolic activation of PR-104 and its subsequent mechanism of action.
Caption: Metabolic activation of PR-104 to its cytotoxic metabolites.
General Experimental Workflow
This diagram outlines a typical workflow for assessing the in vitro cytotoxicity of PR-104.
Caption: Workflow for in vitro PR-104 cytotoxicity testing.
Experimental Protocols
Special Consideration: Inducing Hypoxia In Vitro
Accurate assessment of hypoxia-activated prodrugs necessitates a reliable method for establishing and maintaining a hypoxic environment. The most common method involves the use of a specialized hypoxia incubator or chamber capable of regulating O2, CO2, and N2 levels.
-
Setup: A gas mixture, typically 1% O2, 5% CO2, and 94% N2, is flushed into a sealed chamber or incubator containing the cell cultures.
-
Oxygen Monitoring: It is crucial to monitor the oxygen levels within the chamber using a calibrated oxygen sensor to ensure the desired level of hypoxia is maintained throughout the experiment.
-
Pre-equilibration: Before adding the drug, the cell culture medium should be pre-equilibrated to the hypoxic conditions for at least 4-6 hours to allow for deoxygenation. All subsequent manipulations should be performed within a hypoxic workstation to prevent reoxygenation.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
PR-104 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of PR-104 in complete medium. For hypoxic conditions, pre-equilibrate the drug dilutions in the hypoxia chamber. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) under either normoxic (37°C, 5% CO2) or hypoxic conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Target cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
PR-104 stock solution
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plates for the desired treatment duration under normoxic or hypoxic conditions.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (typically 490 nm and a reference wavelength of 680 nm).
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
6-well plates
-
PR-104 stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PR-104 at various concentrations for the desired duration under normoxic or hypoxic conditions.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cancer cell lines
-
96-well, white-walled plates (for luminescence-based assays)
-
PR-104 stock solution
-
Commercially available Caspase-Glo® 3/7 Assay kit
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with PR-104 as described in the MTT assay protocol.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Caspase activity is proportional to the luminescent signal. Compare the signal from treated cells to that of untreated controls.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of PR-104 cytotoxicity. By employing a combination of viability, cytotoxicity, and apoptosis assays under both normoxic and hypoxic conditions, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of this promising hypoxia-activated prodrug. Careful attention to experimental detail, particularly the maintenance of a controlled hypoxic environment, is critical for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining PR-104 with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has shown significant promise in preclinical studies, both as a monotherapy and in combination with conventional cancer treatments like radiotherapy.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of PR-104 and radiation.
Solid tumors often contain hypoxic regions, which are resistant to traditional radiotherapy as oxygen is required to generate the cytotoxic reactive oxygen species that mediate DNA damage.[3] PR-104 is designed to target these radioresistant hypoxic cells. It is a "pre-prodrug" that is systemically converted to its active form, PR-104A.[2][4] In the low-oxygen environment of tumors, PR-104A is reduced by cellular reductases to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M. These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis. Notably, PR-104A can also be activated in an oxygen-independent manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumors. This dual mechanism of action makes PR-104 a compelling agent for combination therapy.
Mechanism of Action and Rationale for Radiotherapy Combination
The primary rationale for combining PR-104 with radiotherapy is to target both the oxygenated and hypoxic compartments of a tumor. Radiotherapy is most effective at killing well-oxygenated cells, while its efficacy is diminished in hypoxic regions. Conversely, PR-104 is selectively activated under hypoxia, targeting the very cells that are resistant to radiation. This complementary action is expected to result in a synergistic anti-tumor effect. Preclinical studies have demonstrated that the combination of PR-104 with radiotherapy leads to greater than additive anti-tumor activity in various xenograft models.
Signaling Pathway and Activation of PR-104
Caption: PR-104 activation pathway.
Data Presentation
In Vitro Cytotoxicity of PR-104A
The following table summarizes the 50% inhibitory concentration (IC50) of PR-104A in various human cancer cell lines under normoxic (21% O2) and hypoxic/anoxic (<0.1% O2) conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the selectivity of the drug for hypoxic cells.
| Cell Line | Tumor Type | Normoxic IC50 (µM) | Hypoxic/Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon Carcinoma | >100 | 0.23 | >435 |
| SiHa | Cervical Carcinoma | 13 | 0.13 | 100 |
| HT29 | Colon Carcinoma | 25 | 0.3 | 83 |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.8 | 0.04 | 45 |
| A549 | Non-Small Cell Lung Cancer | 0.3 | 0.01 | 30 |
| MIA PaCa-2 | Pancreatic Cancer | 6.5 | 0.2 | 33 |
| Panc-1 | Pancreatic Cancer | 20 | 1.0 | 20 |
| 22RV1 | Prostate Cancer | 1.5 | 0.1 | 15 |
| PC-3 | Prostate Cancer | 1.0 | 0.1 | 10 |
| DU-145 | Prostate Cancer | 0.8 | 0.08 | 10 |
Data synthesized from multiple preclinical studies.
In Vivo Efficacy of PR-104 in Combination with Radiotherapy
This table presents representative data from preclinical xenograft studies, demonstrating the enhanced tumor growth delay with the combination of PR-104 and fractionated radiotherapy.
| Tumor Model | Treatment Group | Mean Tumor Growth Delay (days) |
| Human Tumor Xenograft 1 | Control | 0 |
| Radiotherapy Alone (e.g., 2 Gy x 5) | 15 | |
| PR-104 Alone (e.g., 100 mg/kg, weekly) | 8 | |
| PR-104 + Radiotherapy | 35 | |
| Human Tumor Xenograft 2 | Control | 0 |
| Radiotherapy Alone (e.g., 3 Gy x 3) | 12 | |
| PR-104 Alone (e.g., 150 mg/kg, weekly) | 10 | |
| PR-104 + Radiotherapy | 28 |
Illustrative data based on findings of greater than additive effects reported in preclinical studies.
Experimental Protocols
Experimental Workflow for In Vitro and In Vivo Studies
Caption: Workflow for preclinical evaluation.
Detailed Methodologies
In Vitro Clonogenic Survival Assay for Combined PR-104 and Radiation
This assay determines the ability of single cells to proliferate and form colonies following treatment with PR-104A and/or radiation, providing a measure of cytotoxic and cytostatic effects.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PR-104A (the alcohol form of PR-104)
-
Hypoxia chamber or incubator (e.g., 0.1% O2, 5% CO2, balance N2)
-
X-ray irradiator
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 6-well plates at a density that will yield approximately 50-100 colonies per well in the untreated control (this requires prior optimization for each cell line).
-
Allow cells to attach for 4-6 hours.
-
-
Hypoxic Pre-incubation (for hypoxic arms):
-
Transfer plates for the hypoxic treatment groups to a hypoxia chamber and equilibrate for at least 4 hours.
-
-
PR-104A Treatment:
-
Prepare a stock solution of PR-104A in a suitable solvent (e.g., DMSO).
-
Dilute PR-104A to the desired concentrations in pre-warmed, and for hypoxic arms, pre-equilibrated (deoxygenated) culture medium.
-
Remove the medium from the cells and add the PR-104A-containing medium.
-
Incubate for a defined period (e.g., 4 hours) under either normoxic or hypoxic conditions.
-
-
Irradiation:
-
For combination treatment, irradiate the cells with a single dose of X-rays (e.g., 2, 4, 6, 8 Gy) either immediately before or after PR-104A exposure.
-
A parallel set of plates should be sham-irradiated.
-
-
Post-treatment Incubation:
-
After drug exposure and/or irradiation, wash the cells twice with PBS.
-
Add fresh complete culture medium.
-
Incubate the plates under standard normoxic conditions (37°C, 5% CO2) for 10-14 days, or until colonies are visible.
-
-
Colony Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot SF on a logarithmic scale against the radiation dose to generate survival curves.
-
In Vivo Tumor Growth Delay Study
This study evaluates the anti-tumor efficacy of PR-104 in combination with fractionated radiotherapy in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
PR-104 (lyophilized powder)
-
Vehicle for PR-104 reconstitution (e.g., 5% dextrose in water)
-
Small animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 10 x 10^7 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Grouping:
-
Measure tumor volumes using calipers (Volume = 0.5 x length x width²).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: PR-104 alone
-
Group 3: Radiotherapy alone
-
Group 4: PR-104 + Radiotherapy
-
-
-
Treatment Administration:
-
PR-104 Dosing: Reconstitute PR-104 and administer via intravenous or intraperitoneal injection at a predetermined dose and schedule (e.g., 100-250 mg/kg, once weekly for 3 weeks).
-
Radiotherapy: Anesthetize the mice and shield the non-tumor bearing parts of the body. Deliver a fractionated course of radiation to the tumors (e.g., 2 Gy per day for 5 consecutive days).
-
Combination Therapy: Administer PR-104 at a specific time point relative to the radiation fractions (e.g., 1 hour before each radiation dose).
-
-
Tumor Growth Monitoring and Toxicity Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1000-1500 mm³) or if they show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth delay, which is the time for tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.
-
Analyze the data for statistical significance.
-
Comet Assay for DNA Interstrand Cross-links
This assay is used to detect DNA interstrand cross-links induced by PR-104's active metabolites. The principle is that cross-links reduce the migration of DNA in the gel after being subjected to a denaturing challenge (e.g., a fixed dose of radiation).
Materials:
-
Treated cells (from in vitro experiments)
-
Comet assay kit (including lysis solution, electrophoresis buffer)
-
Low melting point agarose
-
Frosted microscope slides
-
X-ray irradiator
-
Electrophoresis tank
-
Fluorescent DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Harvest cells treated with PR-104A (under normoxic or hypoxic conditions) and/or a low dose of radiation.
-
-
Embedding Cells in Agarose:
-
Mix a suspension of single cells with low melting point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Inducing DNA Strand Breaks:
-
To visualize the cross-links, induce a fixed amount of DNA strand breaks by irradiating the slides on ice with a defined dose of X-rays (e.g., 5 Gy). Non-cross-linked DNA will migrate, while cross-linked DNA will be retained.
-
-
Cell Lysis:
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow the fragmented DNA to migrate towards the anode.
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the amount of DNA damage (tail moment or tail intensity) using image analysis software. A decrease in tail moment/intensity in PR-104-treated, irradiated cells compared to cells receiving only the fixed radiation dose indicates the presence of DNA interstrand cross-links.
-
Conclusion
The combination of PR-104 with radiotherapy represents a promising strategy to overcome tumor hypoxia and enhance treatment efficacy. The protocols outlined in this document provide a framework for the preclinical evaluation of this combination therapy. Careful experimental design and execution are crucial to accurately assess the synergistic potential and to guide future clinical development.
References
- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing PR-104-Induced DNA Damage with the Comet Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that shows promise as an anti-cancer agent. Its selective activation in the low-oxygen environment of solid tumors leads to the formation of a potent DNA cross-linking agent, PR-104H, which induces significant DNA damage and subsequent cell death. The single-cell gel electrophoresis, or Comet assay, is a sensitive and reliable method for quantifying DNA damage in individual cells. This document provides detailed application notes and protocols for assessing the DNA damage induced by PR-104 using the alkaline Comet assay. The alkaline version of the assay is particularly well-suited for detecting single-strand breaks, double-strand breaks, and alkali-labile sites, which are characteristic of the damage caused by PR-104's active metabolites.
Mechanism of Action: From PR-104 to DNA Damage
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1] Under hypoxic conditions, PR-104A is reduced by cellular reductases, such as cytochrome P450 oxidoreductase, to form the hydroxylamine metabolite PR-104H.[2][3][4] This highly reactive species is a bifunctional alkylating agent that can form interstrand and intrastrand cross-links in DNA.[2] These cross-links block DNA replication and transcription, leading to cell cycle arrest and apoptosis. The preferential activation of PR-104 in hypoxic tumor cells minimizes damage to healthy, well-oxygenated tissues.
Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Cancer cell line of interest (e.g., SiHa, HT29, H460)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
-
PR-104 Treatment:
-
PR-104 (or its active form PR-104A)
-
Vehicle control (e.g., DMSO)
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂)
-
-
Comet Assay:
-
CometAssay® slides or pre-coated microscope slides
-
Low Melting Point (LMP) Agarose
-
Normal Melting Point (NMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added fresh
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green, propidium iodide)
-
Electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
-
Experimental Workflow
The following diagram outlines the key steps for assessing PR-104-induced DNA damage using the Comet assay.
Detailed Protocol
1. Cell Seeding and Culture:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate cells under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.
2. PR-104 Treatment:
-
Prepare a stock solution of PR-104 in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.
-
For hypoxic treatment, place the cell culture plates in a hypoxia chamber or incubator with a controlled low-oxygen atmosphere (e.g., 1% O₂, 5% CO₂, balance N₂) for a pre-determined time (e.g., 4-6 hours) to allow for cellular adaptation to hypoxia.
-
For normoxic controls, maintain a parallel set of plates under standard atmospheric conditions.
-
Add the PR-104 dilutions to both the hypoxic and normoxic cells. Include a vehicle-only control for each condition.
-
Incubate for the desired treatment period (e.g., 1-24 hours).
3. Cell Harvesting:
-
Following treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Harvest the cells using trypsinization.
-
Resuspend the cells in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.
4. Embedding Cells in Agarose:
-
Prepare a 1% NMP agarose solution in water and coat the CometAssay® slides or microscope slides with a thin layer. Allow this to dry completely.
-
Prepare a 0.5% LMP agarose solution in PBS and maintain it at 37°C.
-
Mix the cell suspension with the LMP agarose at a 1:10 ratio (v/v) and immediately pipette onto the pre-coated slides.
-
Gently place a coverslip over the agarose-cell mixture and allow it to solidify at 4°C for 10-15 minutes.
5. Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in pre-chilled Lysis Solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
6. DNA Unwinding:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer until the slides are fully submerged.
-
Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C.
7. Electrophoresis:
-
Apply a voltage of approximately 1 V/cm to the electrophoresis tank and run for 20-30 minutes at 4°C. The optimal voltage and time may need to be determined empirically for different cell types.
8. Neutralization and Staining:
-
After electrophoresis, gently remove the slides from the tank and immerse them in Neutralization Buffer for 5-10 minutes. Repeat this step twice.
-
Stain the DNA by adding a few drops of a diluted DNA stain (e.g., SYBR® Green) to each slide and incubate for 5-10 minutes in the dark.
9. Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using a dedicated Comet scoring software to quantify the extent of DNA damage. Common parameters include:
-
% DNA in the Tail: The percentage of total DNA that has migrated into the comet tail.
-
Tail Moment: The product of the tail length and the fraction of DNA in the tail.
-
Data Presentation
The following table provides a summary of expected quantitative data from a Comet assay experiment assessing PR-104-induced DNA damage. The values are representative and may vary depending on the cell line, PR-104 concentration, and experimental conditions.
| Treatment Group | Condition | PR-104A Concentration (µM) | % DNA in Tail (Mean ± SD) | Tail Moment (Mean ± SD) |
| Vehicle Control | Normoxic | 0 | 2.5 ± 0.8 | 0.5 ± 0.2 |
| Vehicle Control | Hypoxic | 0 | 3.1 ± 1.0 | 0.6 ± 0.3 |
| PR-104A | Normoxic | 50 | 15.2 ± 3.5 | 8.7 ± 2.1 |
| PR-104A | Hypoxic | 50 | 45.8 ± 6.2 | 25.4 ± 4.8 |
| PR-104A | Normoxic | 100 | 28.6 ± 4.1 | 16.3 ± 3.5 |
| PR-104A | Hypoxic | 100 | 72.3 ± 8.9 | 48.9 ± 7.2 |
Data are hypothetical and for illustrative purposes. Actual results will vary.
DNA Damage Response to PR-104
The DNA cross-links induced by PR-104 activate a complex cellular DNA damage response (DDR) pathway. The cell cycle is arrested to allow time for DNA repair. If the damage is too extensive to be repaired, the cell will undergo apoptosis.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize the Comet assay for the assessment of DNA damage induced by the hypoxia-activated prodrug PR-104. The provided methodologies and diagrams offer a clear framework for experimental design, execution, and data interpretation in the evaluation of this and similar anti-cancer agents.
References
Analytical Methods for Detecting Metabolites of the Hypoxia-Activated Prodrug PR-104
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a water-soluble phosphate ester pre-prodrug designed to be selectively activated in the hypoxic microenvironment of solid tumors.[1][2] Following systemic administration, PR-104 is rapidly converted by plasma phosphatases to its more lipophilic and cell-permeable alcohol derivative, PR-104A.[3][4] The antitumor efficacy of PR-104 relies on the subsequent reduction of PR-104A's dinitrobenzamide moiety within hypoxic cells. This bioactivation leads to the formation of potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which induce cell death.[5] However, PR-104A can also be activated in normoxic tissues through a two-electron reduction pathway mediated by enzymes such as aldo-keto reductase 1C3 (AKR1C3), which can lead to off-target toxicity. Accurate and sensitive analytical methods are therefore crucial for characterizing the pharmacokinetic and pharmacodynamic properties of PR-104 and its various metabolites in both preclinical and clinical settings.
This document provides detailed application notes and protocols for the detection and quantification of PR-104 metabolites, focusing on liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). Additionally, the potential application of ³¹P nuclear magnetic resonance (³¹P NMR) spectroscopy for analyzing the phosphate prodrug is discussed.
Metabolic Pathway of PR-104
The metabolic activation of PR-104 is a multi-step process involving both systemic and intracellular enzymatic reactions. The key transformations are outlined in the signaling pathway diagram below.
Analytical Methods and Protocols
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the most widely used method for the simultaneous, sensitive, and specific quantification of PR-104 and its metabolites in biological matrices.
Application Note: This method is suitable for pharmacokinetic studies in plasma, as well as for quantifying metabolite formation in cell culture and tumor tissue homogenates. The high selectivity of tandem mass spectrometry allows for accurate measurement even in complex biological samples. A validated method for human plasma has been published, demonstrating excellent linearity, precision, and accuracy.
Experimental Protocol: Analysis of PR-104 and Metabolites in Human Plasma
This protocol is adapted from the validated method by Gu and Wilson (2009).
a. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 150 µL of ice-cold acidified methanol (0.1% formic acid) containing internal standards (e.g., deuterated analogs of the analytes).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with an equal volume of water.
-
Transfer the final extract to an autosampler vial for analysis.
b. UHPLC Conditions
-
Column: Zorbax Eclipse XDB-C18 Rapid Resolution HT (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.01% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5-95% B (linear gradient)
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95-5% B
-
5.1-6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for PR-104, PR-104A, PR-104H, PR-104M, PR-104G, and PR-104S, and their respective internal standards, should be optimized.
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for each analyte.
d. Quantitative Data Summary
The following table summarizes the performance characteristics of the described UHPLC-MS/MS method for human plasma.
| Analyte | Linear Range (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Extraction Recovery (%) |
| PR-104 | 0.1 - 50 | < 10 | < 12 | ± 10 | > 87 |
| PR-104A | 0.1 - 50 | < 9 | < 11 | ± 9 | > 87 |
| PR-104H | 0.05 - 5 | < 12 | < 14 | ± 11 | > 87 |
| PR-104M | 0.025 - 2.5 | < 13 | < 13 | ± 12 | > 87 |
| PR-104G | 0.1 - 50 | < 8 | < 10 | ± 8 | > 87 |
| PR-104S | 0.01 - 1 | < 11 | < 13 | ± 10 | > 87 |
Experimental Workflow Diagram: LC-MS/MS Analysis from Biological Matrix
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note: While less sensitive and specific than LC-MS/MS, HPLC with UV detection can be a valuable tool for analyzing PR-104 and its major metabolites, particularly PR-104A, when high concentrations are expected or when an MS detector is unavailable. The dinitroaromatic structure of PR-104A provides a strong chromophore for UV detection. This method is suitable for in vitro studies with cell lines or for analyzing dosing solutions.
Experimental Protocol: General RP-HPLC Method
This is a general reverse-phase HPLC protocol that can be optimized for the analysis of PR-104A and its metabolites.
a. Sample Preparation
-
For Cell Lysates: After incubation with PR-104A, cells can be lysed, and proteins precipitated with ice-cold acetonitrile or methanol. The supernatant is then collected for analysis.
-
For Aqueous Solutions: Direct injection may be possible after filtration through a 0.22 µm filter.
b. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A gradient from a low to a high percentage of mobile phase B is typically used to elute compounds with different polarities. An example gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength of maximum absorbance for PR-104A (e.g., ~260 nm, to be determined empirically).
c. Quantitative Data Summary
Quantitative performance will depend on the specific optimization of the method. The following are general expected performance characteristics for HPLC-UV methods.
| Parameter | Expected Performance |
| Linear Range | Typically in the low µM to mM range. |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Limit of Detection | Low µM range |
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
Application Note: ³¹P NMR is a powerful, non-invasive technique for the analysis of phosphorus-containing compounds. Since PR-104 is a phosphate ester, ³¹P NMR can be used to directly monitor the conversion of the pre-prodrug PR-104 to its active alcohol form, PR-104A, by observing the disappearance of the PR-104 phosphate signal and the appearance of inorganic phosphate. This technique is particularly useful for in vitro studies using cell extracts or perfusates to determine the rate of enzymatic hydrolysis by phosphatases.
Experimental Protocol: General Principles for ³¹P NMR Analysis
a. Sample Preparation
-
Samples (e.g., cell lysates, plasma extracts) should be prepared in a suitable buffer and transferred to an NMR tube.
-
A known concentration of a phosphorus-containing reference standard (e.g., methylene diphosphonic acid) can be added for quantification.
-
The pH of the sample should be carefully controlled as the chemical shift of phosphate species is pH-dependent.
b. NMR Acquisition
-
Acquire ³¹P NMR spectra on a high-field NMR spectrometer.
-
Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ³¹P is 100%, but its sensitivity is lower than that of ¹H.
c. Data Analysis
-
The chemical shift of the phosphate group in PR-104 will be distinct from that of inorganic phosphate.
-
The relative integrals of the signals corresponding to PR-104 and inorganic phosphate can be used to determine the extent of conversion over time.
Conclusion
The selection of an appropriate analytical method for detecting PR-104 metabolites depends on the specific research question, the biological matrix, and the required sensitivity and selectivity. UHPLC-MS/MS offers the highest performance for pharmacokinetic studies and the analysis of low-abundance metabolites. HPLC-UV provides a more accessible alternative for in vitro experiments and the analysis of higher concentration samples. ³¹P NMR offers a unique, non-invasive approach to study the initial activation step of the pre-prodrug. The protocols and data presented here provide a comprehensive resource for researchers working on the development and characterization of PR-104 and related hypoxia-activated prodrugs.
References
- 1. Making pretty diagrams with GraphViz [steveliles.github.io]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Determination of nitrogen mustard metabolites in urine using high-performance liquid chromatography and high-resolution mass spectrometry | Baygildiev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 5. lornajane.net [lornajane.net]
Application Notes and Protocols for PR-104 Administration in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of the hypoxia-activated prodrug, PR-104, in preclinical cancer models. PR-104 is a water-soluble phosphate ester pre-prodrug that is systemically converted to the active dinitrobenzamide mustard, PR-104A.[1][2] This agent demonstrates significant antitumor activity in various preclinical cancer models, both as a monotherapy and in combination with other cancer therapies.[3][4]
Mechanism of Action
PR-104's therapeutic effect is primarily driven by its selective activation within the hypoxic microenvironment of solid tumors.[3] Upon administration, PR-104 is rapidly hydrolyzed by systemic phosphatases to its more lipophilic alcohol form, PR-104A.
There are two primary pathways for the activation of PR-104A to its cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M, which induce DNA cross-linking and subsequent cell death:
-
Hypoxia-Dependent Activation: In the low-oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its active forms. This process is inhibited by the presence of molecular oxygen, thus sparing healthy, well-oxygenated tissues.
-
AKR1C3-Dependent Activation: PR-104A can also be activated independently of hypoxia through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3). This is a significant consideration for tumors with high AKR1C3 expression, even in normoxic regions.
The active metabolites, PR-104H and PR-104M, are potent DNA cross-linking agents that cause cell cycle arrest and apoptosis.
Data Presentation: Preclinical Efficacy of PR-104
The following tables summarize the quantitative data from various preclinical studies involving PR-104 administration.
Table 1: In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models
| Tumor Model | Mouse Strain | PR-104 Dose and Schedule | Outcome | Reference |
| HepG2 (Hepatocellular Carcinoma) | NOD/SCID | Not specified | Significant tumor growth inhibition | |
| Hep3B (Hepatocellular Carcinoma) | NOD/SCID | Not specified | Significant tumor growth inhibition | |
| HT29, SiHa, H460 (Various Solid Tumors) | Not specified | 75% or 100% of MTD | Greater killing of hypoxic and aerobic cells compared to tirapazamine | |
| Panc-01 (Pancreatic) | Not specified | Not specified | Single-agent activity | |
| 22RV1 (Prostate) | Not specified | Not specified | Single-agent activity | |
| Various Solid Tumors (21/34 models) | Not specified | 550 mg/kg, weekly x 6 (MTD) | Objective responses | |
| Acute Lymphoblastic Leukemia (7/7 models) | Not specified | 550 mg/kg, weekly x 6 (MTD) | Maintained complete responses |
Table 2: In Vivo Efficacy of PR-104 in Combination Therapy
| Tumor Model | Combination Agent | PR-104 Dose | Outcome | Reference |
| All 4 HCC xenograft models (HepG2, PLC/PRF/5, SNU-398, Hep3B) | Sorafenib | Not specified | Significantly active | |
| Panc-01 (Pancreatic) | Gemcitabine | Not specified | Greater than additive antitumor activity | |
| 22RV1 (Prostate) | Docetaxel | Not specified | Greater than additive antitumor activity | |
| Advanced Solid Tumors | Docetaxel (60-75 mg/m²) + G-CSF | 770 mg/m² | Recommended Phase II dose | |
| Advanced Solid Tumors | Gemcitabine (800 mg/m²) | 140 mg/m² | Dose-limiting thrombocytopenia |
Table 3: Preclinical Pharmacokinetics of PR-104 and Metabolites
| Species | PR-104 Administration | Key Findings | Reference |
| Mice | Single intravenous dose | Rapid and quantitative excretion (46% urine, 50% feces) | |
| Mice, Rats, Dogs, Humans | Intravenous dosing | Species differences in PR-104A O-glucuronidation; faster clearance in dogs and humans than rodents | |
| CD-1 nude mice with SiHa tumors | 326 mg/kg, single i.v. dose | PR-104A concentrations similar in most tissues, lowest in the brain. Reduced metabolites detectable in all normal tissues, highest in liver. |
Experimental Protocols
The following are detailed methodologies for key experiments involving PR-104 administration in preclinical cancer models.
Protocol 1: Evaluation of PR-104 Monotherapy in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for assessing the efficacy of PR-104 as a single agent in a solid tumor xenograft model.
1. Materials:
-
PR-104 (lyophilized powder)
-
Vehicle (e.g., 5% dextrose in water)
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, NIH-III nude)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers
-
Syringes and needles for injection
2. Procedure:
-
Tumor Cell Implantation:
-
Culture human tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium, potentially mixed with Matrigel to enhance tumor take rate.
-
Inject a specified number of cells (e.g., 5 x 10⁶ to 7.5 x 10⁶) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment and control groups.
-
Reconstitute PR-104 in the appropriate vehicle immediately before use.
-
Administer PR-104 via the desired route (intraperitoneal or intravenous) at the specified dose and schedule. The control group should receive the vehicle alone.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Efficacy can be determined by comparing tumor growth in the treated versus control groups (e.g., tumor growth inhibition, tumor growth delay).
-
Toxicity is assessed by monitoring body weight loss, clinical signs of distress, and, if necessary, through hematological analysis.
-
Protocol 2: Assessment of Hypoxia in Xenograft Tumors
To correlate PR-104 efficacy with tumor hypoxia, the extent of hypoxia can be assessed using markers like pimonidazole.
1. Materials:
-
Pimonidazole hydrochloride
-
Hypoxia-specific primary antibody (e.g., anti-pimonidazole)
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope and imaging software
2. Procedure:
-
Pimonidazole Administration:
-
Inject mice with pimonidazole (e.g., 60 mg/kg, i.p.) approximately 60-90 minutes before tumor excision.
-
-
Tumor Excision and Processing:
-
Euthanize mice and excise tumors.
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
-
Immunohistochemistry:
-
Cut paraffin-embedded tumor sections (e.g., 4 µm).
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Incubate sections with the primary anti-pimonidazole antibody.
-
Incubate with the secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Capture images of the stained tumor sections.
-
Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area.
-
Concluding Remarks
PR-104 is a promising hypoxia-activated prodrug with demonstrated preclinical efficacy across a range of cancer models. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of PR-104. Careful consideration of the tumor model's hypoxic status and AKR1C3 expression level will be crucial in interpreting the outcomes of such studies. The observed dose-limiting myelotoxicity in clinical trials, which was not as pronounced in murine models, highlights the importance of species differences in metabolism and toxicology, a critical factor for translational research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: PR-104 in Combination with Gemcitabaine and Docetaxel
Introduction
PR-104 is a novel, water-soluble phosphate ester "pre-prodrug" designed for cancer therapy.[1][2] Upon systemic administration, it is rapidly converted by phosphatases to its active alcohol form, PR-104A.[3][4] The therapeutic strategy of PR-104 hinges on its selective activation within the hypoxic microenvironments characteristic of solid tumors.[1] In these low-oxygen conditions, PR-104A is reduced to its cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which act as potent DNA cross-linking agents, inducing cell cycle arrest and apoptosis. This hypoxia-selective activation allows for targeted killing of tumor cells while sparing well-oxygenated normal tissues.
Conventional chemotherapeutic agents such as gemcitabine and docetaxel are most effective against rapidly proliferating cells, which are typically located in well-oxygenated (normoxic) regions of a tumor. Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to "masked chain termination" and apoptosis. Docetaxel, a member of the taxane family, disrupts microtubule function, leading to cell-cycle arrest in the G2/M phase and subsequent cell death.
The combination of PR-104 with agents like gemcitabine or docetaxel is based on the principle of complementary tumor coverage. PR-104 targets the otherwise treatment-resistant hypoxic cell population, while gemcitabine or docetaxel targets the actively dividing normoxic cells. Preclinical studies have demonstrated that this complementary action can lead to greater than additive antitumor activity.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of PR-104 in combination with gemcitabine and docetaxel.
Table 1: Preclinical Antitumor Activity of PR-104 Combinations
| Combination | Tumor Model | Outcome | Citation |
|---|---|---|---|
| PR-104 + Gemcitabine | Panc-01 pancreatic cancer xenograft | Greater than additive antitumor activity |
| PR-104 + Docetaxel | 22RV1 prostate cancer xenograft | Greater than additive antitumor activity | |
Table 2: Clinical Data from Phase Ib Trial (NCT00459836) - PR-104 in Combination with Gemcitabine or Docetaxel
| Combination Group | PR-104 Dose | Partner Drug & Dose | G-CSF Support | Maximum Tolerated Dose (MTD) of PR-104 | Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|---|---|
| A | 140 - 275 mg/m² | Gemcitabine 800 mg/m² (Days 1, 8) | No | 140 mg/m² | Grade 4 Thrombocytopenia. |
| B | 140 - 275 mg/m² | Docetaxel 60 mg/m² (Day 1) | No | 200 mg/m² | Thrombocytopenia, Neutropenic Fever, Fatigue. |
| C | 275 - 1100 mg/m² | Docetaxel 60 mg/m² (Day 1) | Yes | 770 mg/m² | Grade 4 Thrombocytopenia, Grade 3 Fatigue. |
| D | 770 mg/m² | Docetaxel 75 mg/m² (Day 1) | Yes | ≥770 mg/m² | No DLTs observed at this dose. |
Table 3: Patient Response in Phase Ib Combination Trial
| Response Type | Number of Patients | Tumor Types | Citation |
|---|---|---|---|
| Partial Response | 4 | Nasopharyngeal, Head & Neck, and others. |
| Stable Disease (≥6 cycles) | 10 | Including 5 with Non-Small Cell Lung Cancer (NSCLC). | |
Visualized Mechanisms and Workflows
The following diagrams illustrate the key mechanisms and experimental processes involved in the evaluation of PR-104 combination therapy.
Caption: Rationale for combining PR-104 with conventional chemotherapy.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming PR-104 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PR-104?
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its alcohol derivative, PR-104A.[1][2] PR-104A has a dual mechanism of activation:
-
Hypoxia-Selective Activation: In the low-oxygen (hypoxic) environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][3] These active metabolites are DNA-crosslinking agents that induce cell cycle arrest and apoptosis. This selective activation in hypoxic regions spares normal, well-oxygenated tissues.
-
Aerobic (Oxygen-Independent) Activation: PR-104A can also be activated under normal oxygen (aerobic) conditions through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This leads to the same cytotoxic metabolites, PR-104H and PR-104M.
Q2: What are the main known mechanisms of resistance to PR-104?
The primary mechanisms of resistance to PR-104 are linked to its activation pathways:
-
Low or Absent AKR1C3 Expression: In aerobic conditions, the sensitivity of cancer cells to PR-104A is strongly correlated with the expression level of AKR1C3. Cells lacking or expressing low levels of AKR1C3 will be resistant to PR-104A under aerobic conditions. This is a major determinant of PR-104's efficacy in the absence of hypoxia.
-
Lack of Severe Hypoxia: For cancer cells with low AKR1C3 expression, the cytotoxic effects of PR-104 are almost entirely dependent on activation in a hypoxic environment. If the tumor microenvironment is not sufficiently hypoxic, PR-104A will not be effectively reduced to its active metabolites, leading to resistance.
-
Enhanced DNA Repair Proficiency: As PR-104's active metabolites are DNA cross-linking agents, cancer cells with highly efficient DNA repair mechanisms may be able to overcome the induced damage, leading to resistance.
Q3: What is the role of AKR1C3 in PR-104's therapeutic window and toxicity?
While high AKR1C3 expression in tumors can enhance the anti-cancer activity of PR-104, it also presents a significant challenge. AKR1C3 is expressed in normal tissues, including hematopoietic progenitor cells in the bone marrow. This "off-target" aerobic activation of PR-104A by AKR1C3 in healthy tissues is believed to be the primary cause of the dose-limiting myelotoxicity (neutropenia and thrombocytopenia) observed in clinical trials. This toxicity narrows the therapeutic window, limiting the achievable doses of PR-104 in patients to levels below what can be tolerated in preclinical murine models (which have AKR1C3 orthologues that do not efficiently activate PR-104A).
Q4: Are there strategies to overcome the AKR1C3-mediated toxicity of PR-104?
Yes, several strategies are being explored:
-
Development of PR-104 Analogs: A key strategy has been the development of PR-104 analogs that are not substrates for human AKR1C3. One such analog is SN29176 (from the pre-prodrug SN35141), which was designed to be resistant to AKR1C3 activation. This modification aims to eliminate the mechanism of off-target toxicity, thereby restoring the tumor selectivity of the drug to be primarily hypoxia-dependent.
-
Use of AKR1C3 Inhibitors: Co-administration of a potent and selective AKR1C3 inhibitor could potentially block the aerobic activation of PR-104A in both tumor and normal tissues. While this could reduce toxicity, it would also limit the drug's efficacy to hypoxic regions only. Research has focused on developing highly selective AKR1C3 inhibitors.
Q5: How can I determine if my cancer cell line is likely to be sensitive or resistant to PR-104?
To predict the sensitivity of a cancer cell line to PR-104, you should assess two key factors:
-
AKR1C3 Expression Level: Determine the protein level of AKR1C3 in your cell line using Western blotting. High AKR1C3 expression suggests potential sensitivity to PR-104A under aerobic conditions.
-
Hypoxic Response: If the cell line has low AKR1C3 expression, its sensitivity will depend on hypoxic activation. You will need to compare the cytotoxicity of PR-104A under normoxic and hypoxic conditions using a clonogenic survival assay. A large increase in cytotoxicity under hypoxia (a high hypoxic cytotoxicity ratio) indicates a functional hypoxia-activated pathway.
Troubleshooting Guides
Problem 1: I am not observing the expected hypoxia-selective cytotoxicity with PR-104A in my low-AKR1C3 expressing cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient Hypoxia | Confirm the level of hypoxia in your experimental setup. Use a hypoxia marker like pimonidazole or measure the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by Western blot. Ensure your hypoxia chamber is maintaining an oxygen level of <0.1% O₂. |
| Cell Seeding Density | High cell density can lead to nutrient depletion and changes in cell metabolism, which may affect drug sensitivity. Optimize cell seeding density to ensure logarithmic growth throughout the experiment. |
| Drug Incubation Time | The duration of exposure to PR-104A can influence its cytotoxic effect. A standard incubation time is 4 hours, but this may need to be optimized for your specific cell line. |
| Low One-Electron Reductase Activity | The cell line may have low levels of the reductases (e.g., POR) required for hypoxic activation of PR-104A. This is an intrinsic property of the cell line and may limit its utility as a model for hypoxia-activated prodrugs. |
Problem 2: My PR-104A-treated cells show high levels of DNA damage (e.g., γH2AX foci) but do not undergo significant cell death.
| Possible Cause | Troubleshooting Step |
| Efficient DNA Repair | The cells may have a highly active DNA damage response and repair pathways that allow them to survive the PR-104A-induced DNA crosslinks. Consider combining PR-104 with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to enhance its cytotoxicity. |
| Cell Cycle Arrest | PR-104A can induce cell cycle arrest. Analyze the cell cycle distribution of the treated cells using flow cytometry (propidium iodide staining). Prolonged arrest may not immediately lead to cell death within the timeframe of your assay. Extend the duration of the experiment to observe potential delayed cytotoxicity. |
| Apoptosis Pathway Defects | The cell line may have defects in the apoptotic signaling pathway, making it resistant to cell death induction. Assess the activation of key apoptotic markers (e.g., cleaved caspases) by Western blot or flow cytometry. |
Problem 3: I am observing high toxicity of PR-104 in my in vivo model, even at doses reported to be safe in other studies.
| Possible Cause | Troubleshooting Step |
| Animal Strain Differences | Different mouse strains can have varying drug metabolism and tolerance. Ensure you are using the same strain as reported in the literature. Note that standard preclinical models like mice and rats lack the AKR1C3 orthologue that efficiently metabolizes PR-104A, which can lead to a misinterpretation of its toxicity profile in humans. |
| Drug Formulation and Administration | Improper formulation or administration of PR-104 can affect its pharmacokinetics and toxicity. Ensure the drug is properly dissolved and administered via the correct route (e.g., intravenous). |
| Underlying Health of Animals | The health status of the animals can impact their tolerance to chemotherapy. Ensure the animals are healthy and free from infections before starting the experiment. |
| Combination with Other Therapies | If PR-104 is being used in combination with other drugs, there may be synergistic toxicity. Evaluate the toxicity of each agent individually before combining them. For instance, combining PR-104 with gemcitabine or docetaxel can lead to severe myelotoxicity. |
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A and its AKR1C3-Resistant Analog SN29176
| Cell Line | Endogenous AKR1C3 Expression | Compound | Aerobic IC₅₀ (µM) | Anoxic IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | High | PR-104A | ~5 | ~0.05 | ~100 |
| SN29176 | >100 | ~0.7 | >140 | ||
| HCT116 | Low | PR-104A | ~20 | ~0.2 | ~100 |
| SN29176 | >100 | ~1.0 | >100 | ||
| H460 | Moderate | PR-104A | ~10 | ~0.1 | ~100 |
| SN29176 | >100 | ~0.8 | >125 |
Data are approximate and compiled for illustrative purposes based on published findings.
Table 2: Maximum Tolerated Doses (MTD) of PR-104 in Clinical Trials
| Dosing Schedule | MTD | Dose-Limiting Toxicities (DLTs) | Reference |
| Once every 3 weeks | 1100 mg/m² | Fatigue, neutropenic fever, infection | |
| Weekly (days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, neutropenia | |
| With Gemcitabine | 140 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| With Docetaxel (60 mg/m²) | 200 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| With Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue |
Experimental Protocols
1. Western Blot for AKR1C3 Detection
-
Objective: To determine the expression level of AKR1C3 protein in cell lysates.
-
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band for AKR1C3 is expected at approximately 35-36 kDa.
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment with PR-104A.
-
Methodology:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of PR-104A for a defined period (e.g., 4 hours) under either normoxic (21% O₂) or hypoxic (<0.1% O₂) conditions.
-
Colony Formation: After treatment, wash the cells and replace the drug-containing medium with fresh medium. Incubate the plates for 7-14 days until visible colonies (defined as ≥50 cells) are formed.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, and then stain them with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC₅₀ value.
-
3. Induction and Verification of Hypoxia in Cell Culture
-
Objective: To create a low-oxygen environment for in vitro experiments and verify its effectiveness.
-
Methodology:
-
Hypoxia Induction:
-
Hypoxia Chamber: Place cell culture plates in a modular incubator chamber. Flush the chamber with a gas mixture of low oxygen (e.g., 5% CO₂, 95% N₂, and <0.1% O₂) for 5-10 minutes to displace the air. Seal the chamber and place it in a standard 37°C incubator.
-
Chemical Induction (for mimicking hypoxic response): Treat cells with cobalt chloride (CoCl₂), typically at a concentration of 100-150 µM, for 4-24 hours. CoCl₂ stabilizes HIF-1α under normoxic conditions.
-
-
Hypoxia Verification (Western Blot for HIF-1α):
-
After the desired period of hypoxia, harvest cell lysates.
-
Perform a Western blot as described above, using a primary antibody specific for HIF-1α.
-
A significant increase in the HIF-1α protein band in the samples from the hypoxic environment compared to the normoxic control confirms the successful induction of a hypoxic response.
-
-
Mandatory Visualizations
Caption: PR-104 activation pathways and mechanisms of resistance.
Caption: Workflow for assessing PR-104 sensitivity and resistance.
References
Technical Support Center: Optimizing PR-104 Dosage for Minimal Myelotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PR-104 dosage to minimize myelotoxicity in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PR-104 and how does it lead to both anti-tumor efficacy and myelotoxicity?
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1][2][3] PR-104A is a hypoxia-activated prodrug, meaning it is selectively metabolized into potent DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine), under the low oxygen conditions characteristic of solid tumors.[4][5] These active metabolites cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
However, PR-104A can also be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3). High levels of AKR1C3 expression in human bone marrow progenitor cells lead to the "off-target" activation of PR-104A in normoxic conditions, causing DNA damage in these healthy cells. This is the primary cause of the dose-limiting myelotoxicity (neutropenia and thrombocytopenia) observed in human clinical trials.
Q2: Why is there a significant discrepancy in PR-104-induced myelotoxicity between preclinical animal models and human trials?
The difference in myelotoxicity arises from species-specific variations in the expression and activity of the AKR1C3 enzyme. Common preclinical models, such as mice, do not express an analogue of human AKR1C3 that can efficiently metabolize PR-104A. Consequently, in these models, PR-104A activation is almost exclusively dependent on tumor hypoxia, leading to a much better safety profile and higher maximum tolerated doses (MTDs). In contrast, the presence of AKR1C3 in human hematopoietic progenitor cells results in significant myelosuppression at much lower doses.
Q3: What are the typical dose-limiting toxicities (DLTs) of PR-104 in humans?
Across multiple Phase I and Ib clinical trials, the most consistently reported DLTs for PR-104 are hematological. These include:
-
Thrombocytopenia (a low platelet count)
-
Neutropenia (a low count of neutrophils, a type of white blood cell), which can sometimes be febrile (accompanied by fever)
-
Anemia (a low red blood cell count) has also been observed as a grade 3/4 adverse event.
Fatigue and infection have also been reported as DLTs in some studies.
Q4: How can myelotoxicity be managed or mitigated to potentially allow for higher PR-104 doses?
One strategy that has shown promise in clinical trials is the prophylactic use of granulocyte colony-stimulating factor (G-CSF). G-CSF is a growth factor that stimulates the bone marrow to produce more neutrophils. In a Phase Ib study combining PR-104 with docetaxel, the addition of G-CSF allowed for a significant escalation of the PR-104 dose.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cytotoxicity in normoxic control cells | 1. High expression of AKR1C3 in the cell line. 2. Inaccurate oxygen levels in the "normoxic" incubator. 3. Contamination of the PR-104A stock solution. | 1. Screen cell lines for AKR1C3 expression before starting experiments. Use cell lines with low or no AKR1C3 expression for hypoxia-specific studies. 2. Regularly calibrate and validate the oxygen levels in your cell culture incubators. 3. Prepare fresh PR-104A solutions for each experiment and store them appropriately. |
| Inconsistent results in hypoxia-induced cytotoxicity | 1. Inadequate or fluctuating levels of hypoxia. 2. Cell density affecting the degree of hypoxia. 3. Variation in the expression of reductive enzymes (e.g., POR) between cell lines or even passages. | 1. Use a validated hypoxia chamber or incubator with a reliable oxygen sensor. Confirm hypoxia using chemical probes (e.g., pimonidazole) or by measuring the expression of hypoxia-inducible factor 1-alpha (HIF-1α). 2. Optimize cell seeding density to ensure consistent oxygen levels across experiments. 3. Characterize the expression of key reductive enzymes in your cell lines. Maintain consistent cell culture conditions and use cells at a low passage number. |
| Difficulty in detecting DNA cross-linking with the comet assay | 1. Suboptimal concentration of the secondary DNA damaging agent (e.g., radiation or methyl methanesulfonate). 2. Insufficient PR-104A concentration or exposure time. 3. Technical issues with the comet assay protocol. | 1. Titrate the dose of the secondary DNA damaging agent to induce a measurable amount of DNA migration in control cells without causing excessive cell death. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for PR-104A-induced cross-linking in your cell line. 3. Ensure proper cell lysis, DNA unwinding, and electrophoresis conditions. Refer to detailed protocols for detecting DNA cross-linking agents. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high toxicity in animal models | 1. Incorrect dosing or formulation of PR-104. 2. Animal strain-specific sensitivity. 3. Off-target effects not related to hypoxia. | 1. Double-check all dose calculations and ensure the proper formulation and administration of PR-104. 2. Be aware of any known sensitivities of the chosen animal strain. 3. If using a human tumor xenograft model in immunocompromised mice, consider the possibility of AKR1C3 expression in the tumor cells contributing to systemic exposure to active metabolites. |
| Lack of anti-tumor efficacy | 1. Insufficient tumor hypoxia. 2. Low expression of reductive enzymes in the tumor model. 3. Rapid clearance of PR-104A. | 1. Validate the presence and extent of hypoxia in your tumor model using methods like pimonidazole staining or imaging. 2. Assess the expression of key activating enzymes (e.g., POR, AKR1C3) in your tumor model. 3. Conduct pharmacokinetic studies to determine the exposure of the tumor to PR-104A. |
| Difficulty in correlating tumor response with myelotoxicity | 1. The disconnect between tumor-specific hypoxia-activation and systemic AKR1C3-mediated toxicity (in humanized models or clinical settings). 2. Individual patient/animal variability. | 1. In clinical studies, consider using hypoxia imaging to stratify patients. In preclinical models, this highlights the challenge of predicting human myelotoxicity. 2. Increase the number of subjects per group to account for biological variability. |
Quantitative Data
Preclinical Cytotoxicity of PR-104A
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical | ~100 | ~1 | ~100 | |
| HT29 | Colon | ~200 | ~2 | ~100 | |
| H460 | Lung | ~50 | ~0.5 | ~100 | |
| HCT116 | Colon | ~100 | ~1 | ~100 | |
| HepG2 | Liver | - | - | 15 | |
| PLC/PRF/5 | Liver | - | - | 51 | |
| SNU-398 | Liver | - | - | - | |
| RKO | Colon | ~10 | ~0.1 | ~100 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions. HCR is the ratio of aerobic to hypoxic IC50, indicating the degree of hypoxia-selective cytotoxicity.
Clinical Dosing and Myelotoxicity of PR-104
| Dosing Schedule | Combination Agent | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Every 3 weeks | None | 1100 mg/m² | Fatigue, neutropenic fever, infection | |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | None | 675 mg/m² | Thrombocytopenia, neutropenia | |
| Every 3 weeks | Gemcitabine | 140 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| Every 3 weeks | Docetaxel (60 mg/m²) | 200 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| Every 3 weeks | Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| Every 3 weeks | Docetaxel (75 mg/m²) + G-CSF | ≥770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | |
| Every 2 weeks (in AML/ALL) | None | 3-4 g/m² | Myelosuppression, febrile neutropenia, infection, enterocolitis |
Detailed Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with PR-104A, providing a measure of cytotoxicity.
Methodology:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well, optimized for each cell line) into 6-well plates and allow them to attach overnight.
-
Hypoxia Induction (for hypoxic arm): Place the plates in a hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂) for at least 4 hours to allow for equilibration.
-
PR-104A Treatment: Prepare a serial dilution of PR-104A in pre-equilibrated media (normoxic or hypoxic). Replace the media in the wells with the PR-104A-containing media. Include a vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 4 or 24 hours) under normoxic or hypoxic conditions.
-
Drug Washout and Colony Formation: After the treatment period, remove the drug-containing media, wash the cells with PBS, and add fresh complete media. Return the plates to a standard normoxic incubator and allow colonies to form for 10-14 days.
-
Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet. Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
γH2AX Immunofluorescence Assay for DNA Damage
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with PR-104A under normoxic or hypoxic conditions for a specified time (e.g., 1-24 hours).
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Modified Alkaline Comet Assay for DNA Cross-links
This assay detects DNA interstrand cross-links by measuring the reduction in DNA migration in an electric field after inducing random DNA strand breaks.
Methodology:
-
Cell Treatment: Treat a single-cell suspension with PR-104A under the desired conditions.
-
Induction of DNA Strand Breaks: After PR-104A treatment, expose the cells to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to introduce random single-strand breaks.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The presence of DNA cross-links will impede the migration of DNA fragments, resulting in a smaller comet tail moment compared to cells treated only with the secondary damaging agent.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PR-104 activation pathway leading to efficacy and toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving PR-104 Delivery to Hypoxic Tumor Regions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PR-104?
PR-104 is a "pre-prodrug" that is systemically converted to its active form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard prodrug that can be activated through two main pathways to induce DNA cross-linking and subsequent cell death in cancer cells.[3][4][5]
-
Hypoxia-Dependent Activation: In the low-oxygen (hypoxic) environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form the cytotoxic metabolites PR-104H (hydroxylamine) and PR-104M (amine). This process is inhibited by the presence of molecular oxygen, which leads to the selective targeting of hypoxic tumor cells.
-
Hypoxia-Independent Activation: PR-104A can also be activated independently of oxygen levels by the enzyme aldo-keto reductase 1C3 (AKR1C3) through a two-electron reduction. High expression of AKR1C3 in some tumors can lead to PR-104A activation even in well-oxygenated regions.
The active metabolites, PR-104H and PR-104M, are potent DNA cross-linking agents that cause cell cycle arrest and apoptosis.
Q2: My in vitro experiments with PR-104A show lower than expected cytotoxicity under hypoxia. What are the possible reasons?
Several factors could contribute to lower-than-expected cytotoxicity in vitro:
-
Insufficient Hypoxia: The level of hypoxia achieved in your experimental setup may not be sufficient for optimal PR-104A activation. It is crucial to ensure a stringently controlled hypoxic environment (e.g., <1% O2).
-
Low Expression of Reductive Enzymes: The cell line you are using may have low expression levels of the necessary one-electron reductases (e.g., POR) for efficient hypoxic activation.
-
Cell Line-Specific Resistance: The cancer cell line itself might be intrinsically resistant to the active metabolites of PR-104A.
-
Incorrect Drug Concentration or Exposure Time: The concentration of PR-104A or the duration of exposure may not be optimal for the specific cell line and experimental conditions.
Q3: I am observing significant toxicity in my in vivo studies, even at doses that are reported to be well-tolerated in mice. What could be the cause?
This is a critical issue that has been observed in clinical trials. The primary reason for this discrepancy is often related to the expression of AKR1C3 in normal tissues.
-
"Off-Target" Activation by AKR1C3: Human tissues, particularly hematopoietic progenitor cells in the bone marrow, can express high levels of AKR1C3. This leads to the activation of PR-104A in well-oxygenated normal tissues, causing dose-limiting toxicities such as myelosuppression (neutropenia and thrombocytopenia).
-
Species Differences in AKR1C3 Activity: Preclinical models, such as mice, have AKR1C3 orthologues that are less efficient at metabolizing PR-104A compared to the human enzyme. This leads to a higher maximum tolerated dose (MTD) in mice and a poor prediction of human toxicity.
Q4: How can I assess the level of hypoxia in my tumor models?
Accurately quantifying tumor hypoxia is essential for evaluating the efficacy of PR-104. Several methods can be employed:
-
Pimonidazole Staining: Pimonidazole is a nitroimidazole compound that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected by immunohistochemistry using specific antibodies, allowing for the visualization and quantification of hypoxic regions within a tumor.
-
Photoacoustic Imaging (PAI): This non-invasive imaging technique can be used to visualize and quantify tumor hypoxia in living animals by measuring hemoglobin oxygen saturation.
-
Positron Emission Tomography (PET): PET imaging with hypoxia-specific tracers like 18F-fluoromisonidazole (FMISO) can non-invasively assess tumor hypoxia.
-
Oxygen-Sensing Probes: Direct measurement of oxygen levels in tumors can be performed using needle-type oxygen electrodes.
Troubleshooting Guides
Issue: Poor correlation between in vitro and in vivo efficacy of PR-104.
| Potential Cause | Troubleshooting Steps |
| Differences in drug metabolism | - Measure the expression and activity of AKR1C3 in your cell lines and xenograft models. - Consider using cell lines with varying levels of AKR1C3 to understand its contribution to PR-104A sensitivity. |
| Inadequate modeling of the tumor microenvironment | - Utilize 3D culture models (spheroids or organoids) to better mimic the oxygen and nutrient gradients found in solid tumors. - Co-culture cancer cells with other cell types found in the tumor microenvironment (e.g., fibroblasts, endothelial cells) to create a more realistic model. |
| Pharmacokinetic differences | - Perform pharmacokinetic analysis in your animal models to determine the plasma concentrations of PR-104 and its metabolites. - Compare these levels to those reported in human clinical trials to assess the clinical relevance of your preclinical findings. |
Issue: High variability in tumor response to PR-104 treatment in vivo.
| Potential Cause | Troubleshooting Steps |
| Heterogeneity in tumor hypoxia | - Assess the spatial distribution and extent of hypoxia in individual tumors using techniques like pimonidazole staining or imaging. - Correlate the level of hypoxia with the observed treatment response. |
| Heterogeneity in AKR1C3 expression | - Perform immunohistochemistry or western blotting to analyze AKR1C3 expression in tumor samples. - Stratify animals based on AKR1C3 expression to determine its impact on PR-104 efficacy. |
| Inconsistent drug delivery | - Ensure consistent and accurate drug administration. - Evaluate tumor vascularity and perfusion to assess potential barriers to drug delivery. |
Experimental Protocols
Protocol 1: In Vitro Assessment of PR-104A Cytotoxicity under Hypoxic Conditions
Objective: To determine the half-maximal inhibitory concentration (IC50) of PR-104A in a cancer cell line under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PR-104A
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, balanced with N2)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of PR-104A in complete cell culture medium.
-
Treatment:
-
Normoxic Group: Replace the medium with the PR-104A dilutions and incubate under standard normoxic conditions (e.g., 21% O2, 5% CO2).
-
Hypoxic Group: Replace the medium with the PR-104A dilutions and immediately place the plate in a pre-equilibrated hypoxia chamber for the desired duration (e.g., 24-72 hours).
-
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for both normoxic and hypoxic conditions by plotting cell viability against drug concentration and fitting the data to a dose-response curve. The hypoxia cytotoxicity ratio (HCR) can be calculated as IC50 (normoxic) / IC50 (hypoxic).
Protocol 2: Immunohistochemical Detection of Hypoxia using Pimonidazole
Objective: To visualize and quantify hypoxic regions in tumor tissue.
Materials:
-
Tumor-bearing animals
-
Pimonidazole hydrochloride solution (e.g., 60 mg/kg in saline)
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Microtome
-
Primary antibody against pimonidazole adducts
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
DAB substrate kit
-
Microscope and image analysis software
Methodology:
-
Pimonidazole Administration: Inject the pimonidazole solution intraperitoneally into the tumor-bearing animals. Allow the compound to distribute for a specific period (e.g., 60-90 minutes) before sacrificing the animals.
-
Tissue Collection and Fixation: Excise the tumors and fix them in 10% neutral buffered formalin overnight.
-
Tissue Processing and Sectioning: Process the fixed tissues, embed them in paraffin, and cut thin sections (e.g., 4-5 µm) using a microtome.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-pimonidazole antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate in hypoxic regions.
-
Counterstain with hematoxylin.
-
-
Image Analysis: Acquire images of the stained sections using a microscope. Use image analysis software to quantify the pimonidazole-positive area relative to the total viable tumor area to determine the hypoxic fraction.
Visualizations
Caption: PR-104 activation pathways.
Caption: Preclinical evaluation workflow for PR-104.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
managing off-target effects of PR-104 in vivo
Welcome to the technical support center for managing the in vivo off-target effects of PR-104. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation with this hypoxia-activated prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PR-104's off-target toxicity in vivo?
A1: The primary cause of off-target toxicity from PR-104 is the bioactivation of its metabolite, PR-104A, in well-oxygenated (normoxic) tissues. This activation is mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3). While PR-104 is designed to be activated in the hypoxic environment of tumors, AKR1C3 can reduce PR-104A to its cytotoxic form irrespective of oxygen levels. Tissues with high AKR1C3 expression, such as the bone marrow, are therefore susceptible to off-target DNA damage, leading to toxicities like myelosuppression.[1]
Q2: What are the most commonly observed off-target effects of PR-104 in vivo?
A2: The most frequently reported off-target effects are hematological toxicities. These include:
-
Myelosuppression : A general decrease in bone marrow activity, resulting in fewer red blood cells, white blood cells, and platelets.
-
Thrombocytopenia : A significant reduction in platelet count, increasing the risk of bleeding.[2][3][4]
-
Neutropenia : A decrease in the number of neutrophils, a type of white blood cell, which heightens the risk of infection.[2]
-
Anemia : A deficiency of red blood cells or hemoglobin.
Gastrointestinal toxicities, such as enterocolitis (inflammation of the digestive tract), have also been observed, particularly at higher doses.
Q3: How can I mitigate myelosuppression observed in my animal models?
A3: One clinically translated strategy to manage neutropenia is the administration of granulocyte colony-stimulating factor (G-CSF). G-CSF can help to stimulate the bone marrow to produce more neutrophils, thereby reducing the severity and duration of neutropenia. For thrombocytopenia, dose reduction of PR-104 may be necessary as it is often a dose-limiting toxicity.
Q4: Are there experimental strategies to specifically counteract AKR1C3-mediated toxicity?
A4: Yes, preclinical studies have explored the use of AKR1C3 inhibitors to reduce the off-target activation of PR-104A. Overexpression of AKR1C3 has been shown to sensitize cells to PR-104, and conversely, inhibition of AKR1C3 can confer resistance. Developing PR-104 analogs that are not substrates for AKR1C3 is another active area of research to improve the therapeutic window.
Q5: What is the "bystander effect" of PR-104 and how does it impact its activity?
A5: The bystander effect refers to the ability of the active, cytotoxic metabolites of PR-104 (PR-104H and PR-104M), which are formed in hypoxic tumor cells, to diffuse out of these cells and kill neighboring tumor cells, even if those cells are not hypoxic enough to activate the prodrug themselves. This is significant because it can amplify the anti-tumor effect of PR-104 and help to overcome heterogeneous drug activation within a tumor.
Troubleshooting Guides
Problem 1: Excessive weight loss and signs of distress in animal models following PR-104 administration.
| Possible Cause | Troubleshooting Steps |
| Dose-related toxicity | 1. Review the dosing regimen. The Maximum Tolerated Dose (MTD) can vary between different animal strains and tumor models. 2. Perform a dose-escalation study to determine the MTD in your specific model. 3. Reduce the dose of PR-104 in subsequent experiments. |
| Off-target gastrointestinal toxicity (enterocolitis) | 1. Monitor animals for signs of diarrhea and dehydration. 2. Provide supportive care, such as subcutaneous fluids, to prevent dehydration. 3. At necropsy, perform histological analysis of the gastrointestinal tract to confirm enterocolitis. 4. Consider a lower dose or a different dosing schedule. |
| Combination therapy-induced toxicity | 1. If PR-104 is being used in combination with another agent (e.g., gemcitabine, docetaxel), the toxicity may be synergistic. 2. Reduce the dose of PR-104, the combination agent, or both. 3. Stagger the administration of the two agents. |
Problem 2: Unexpectedly high levels of hematological toxicity (severe neutropenia or thrombocytopenia).
| Possible Cause | Troubleshooting Steps |
| High AKR1C3 expression in hematopoietic progenitors of the animal model | 1. Measure AKR1C3 expression levels in the bone marrow of your animal model. 2. Consider using a different animal strain with lower known AKR1C3 expression in hematopoietic tissues. 3. Pre-treat with an AKR1C3 inhibitor in a pilot study to assess if this mitigates the toxicity. |
| PR-104 dose is too high | 1. As with general toxicity, perform a dose-response study to find the optimal therapeutic window. 2. Administer G-CSF to specifically manage neutropenia. |
| Cumulative toxicity with repeated dosing | 1. Monitor blood counts regularly throughout the study. 2. Increase the interval between PR-104 doses to allow for bone marrow recovery. |
Quantitative Data on Off-Target Effects
The following tables summarize the dose-limiting toxicities (DLTs) and grade 3/4 adverse events observed in clinical trials of PR-104, both as a single agent and in combination with other chemotherapies.
Table 1: Dose-Limiting Toxicities of Weekly PR-104 in Patients with Advanced Solid Tumors
| PR-104 Dose (mg/m²) | Number of Patients | DLTs Observed |
| 540 | 6 | 1 (Grade 4 thrombocytopenia) |
| 900 | 4 | 2 (Grade 4 thrombocytopenia and neutropenia) |
| MTD | 675 | No DLTs in 7 patients |
Table 2: Grade 3/4 Treatment-Related Adverse Events in a Phase I/II Study of PR-104 in Acute Leukemia
| Adverse Event | Percentage of Patients |
| Anemia | 62% |
| Neutropenia | 50% |
| Thrombocytopenia | 46% |
| Febrile Neutropenia | 40% |
| Infection | 24% |
| Enterocolitis | 14% |
Table 3: Maximum Tolerated Dose (MTD) of PR-104 in Combination Therapies for Advanced Solid Tumors
| Combination Regimen | PR-104 MTD (mg/m²) | Dose-Limiting Toxicities |
| PR-104 + Gemcitabine | 140 | Thrombocytopenia |
| PR-104 + Docetaxel (60 mg/m²) | 200 | Neutropenic fever, fatigue |
| PR-104 + Docetaxel (60 mg/m²) + G-CSF | 770 | Thrombocytopenia, fatigue |
| PR-104 + Docetaxel (75 mg/m²) + G-CSF | ≥770 | Not established |
Experimental Protocols
Alkaline Comet Assay for DNA Interstrand Cross-links
This assay is used to quantify DNA interstrand cross-links (ICLs) induced by PR-104. The principle is that ICLs will reduce the migration of DNA in the gel, resulting in a smaller "comet tail".
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low melting point agarose (LMAgarose)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline unwinding solution (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your in vivo sample (e.g., tumor or bone marrow) at a concentration of ~1x10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation: Mix ~30 µL of the cell suspension with ~250 µL of LMAgarose (at 37°C) and immediately pipette onto a CometSlide™. Allow to solidify at 4°C for 30 minutes in the dark.
-
Lysis: Immerse the slides in chilled lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in the alkaline unwinding solution for 40 minutes at room temperature in the dark.
-
Electrophoresis: Perform electrophoresis in the same alkaline solution at ~0.7 V/cm for 30 minutes at 4°C.
-
Neutralization and Staining: Neutralize the slides with the neutralization buffer, and then stain with a DNA-binding fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the tail moment or percentage of DNA in the tail using appropriate software. A decrease in tail length/intensity compared to a positive control (e.g., radiation-induced damage) indicates the presence of ICLs.
In Vivo Clonogenic Survival Assay
This assay measures the ability of individual tumor cells to proliferate and form colonies after in vivo treatment with PR-104, providing a measure of cell killing.
Materials:
-
Sterile cell culture medium
-
Collagenase or other tissue dissociation enzymes
-
Cell strainers
-
Petri dishes or multi-well plates
-
Staining solution (e.g., crystal violet in methanol)
Procedure:
-
Tumor Excision and Dissociation: Following in vivo treatment with PR-104, excise the tumors aseptically. Mince the tissue and incubate with a dissociation enzyme cocktail (e.g., collagenase) to obtain a single-cell suspension.
-
Cell Counting and Plating: Pass the cell suspension through a cell strainer to remove debris. Count the viable cells using a hemocytometer and trypan blue exclusion. Plate a known number of cells into petri dishes at various dilutions.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
Fixing and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as >50 cells).
-
Calculation of Surviving Fraction: The surviving fraction is calculated as: (number of colonies formed / number of cells seeded) / plating efficiency of untreated control cells.
Visualizations
Caption: PR-104 Activation Pathways.
Caption: DNA Damage Response to PR-104.
Caption: Troubleshooting Workflow for PR-104.
References
- 1. mdpi.com [mdpi.com]
- 2. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PR-104 Efficacy in Moderately Hypoxic Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104. The information is designed to address common issues encountered during pre-clinical experiments and to offer strategies for optimizing its therapeutic efficacy, particularly in tumors with moderate hypoxia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PR-104?
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active alcohol form, PR-104A.[1][2][3][4][5] This conversion is facilitated by systemic phosphatases. PR-104A is then selectively activated in hypoxic tumor cells. Under low-oxygen conditions, PR-104A is reduced to its cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M. These active metabolites are DNA cross-linking agents that inhibit DNA repair and synthesis, leading to cell cycle arrest and apoptosis in hypoxic tumor cells while sparing well-oxygenated normal tissues.
Q2: How is PR-104 activated in tumors that are not severely hypoxic?
While PR-104A is primarily designed for activation in hypoxic environments, it can also be activated under aerobic (oxygenated) conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3). This enzyme is overexpressed in a variety of human cancers, including hepatocellular, bladder, renal, gastric, and non-small cell lung carcinoma. Therefore, in tumors with high AKR1C3 expression, PR-104 can be effective even in moderately hypoxic or aerobic regions. The Nrf2 pathway can regulate the expression of AKR1C3.
Q3: What are the main challenges observed in clinical trials with PR-104?
Phase I and II clinical trials have identified several challenges with PR-104. The dose-limiting toxicities are primarily hematological, including neutropenia and thrombocytopenia. This is likely due to the expression of AKR1C3 in bone marrow progenitor cells, leading to off-target activation of the prodrug in this well-oxygenated tissue. Additionally, severe gastrointestinal toxicity has been observed, potentially due to the reactivation of a PR-104 metabolite by gut microflora. Furthermore, the maximum tolerated dose in humans results in lower plasma concentrations of the active drug compared to the effective doses in preclinical mouse models.
Q4: Can the efficacy of PR-104 be enhanced with combination therapies?
Yes, preclinical studies have shown that combining PR-104 with conventional chemotherapies, such as gemcitabine and docetaxel, can result in greater than additive antitumor activity. The rationale is that these standard agents target the well-oxygenated, rapidly dividing tumor cells, while PR-104 targets the hypoxic cells that are often resistant to traditional chemotherapy and radiotherapy. Combining PR-104 with agents like sorafenib, which can induce tumor hypoxia, has also shown promise in preclinical models of hepatocellular carcinoma.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays between experiments. | Inconsistent hypoxic conditions. | - Use a calibrated hypoxia chamber with a reliable oxygen sensor. - Ensure a consistent cell density, as high cell numbers can deplete oxygen more rapidly. - Verify the oxygen level in the media before and after the experiment. |
| Lower than expected cytotoxicity in hypoxic conditions. | - Inefficient reduction of PR-104A. - Low expression of activating enzymes. | - Confirm the expression and activity of cytochrome P450 reductases in your cell line. - For cell lines with low endogenous reductase activity, consider using genetically engineered cells overexpressing these enzymes for mechanistic studies. |
| Unexpectedly high cytotoxicity under aerobic (normoxic) conditions. | High expression of AKR1C3. | - Screen your cell lines for AKR1C3 expression using Western blot or qPCR. - Use an AKR1C3 inhibitor to confirm its role in aerobic activation. - Consider using cell lines with low or no AKR1C3 expression to specifically study hypoxia-dependent activation. |
| Difficulty in detecting DNA cross-linking. | - Suboptimal drug concentration or exposure time. - Insufficiently sensitive detection method. | - Perform a dose-response and time-course experiment to optimize treatment conditions. - Use a highly sensitive method like the comet assay or γH2AX formation assay to detect DNA damage. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of significant tumor growth delay with PR-104 monotherapy. | - Moderate or low levels of tumor hypoxia. - Low tumor expression of AKR1C3. - Insufficient drug exposure at the tumor site. | - Assess tumor hypoxia using methods like pimonidazole staining or photoacoustic imaging. - Evaluate AKR1C3 expression in tumor xenografts. - Conduct pharmacokinetic studies to determine the concentration of PR-104A and its active metabolites in the plasma and tumor tissue. |
| Severe host toxicity (e.g., weight loss, myelosuppression). | Off-target activation of PR-104 in normal tissues. | - Reduce the dose and/or frequency of PR-104 administration. - Consider combination therapy with a lower, less toxic dose of PR-104. - If using a model with high AKR1C3 expression in normal tissues, consider alternative models or an AKR1C3-resistant analog of PR-104 if available. |
| Inconsistent anti-tumor response across different xenograft models. | Heterogeneity in tumor hypoxia and AKR1C3 expression. | - Characterize each xenograft model for its level of hypoxia and AKR1C3 expression before initiating efficacy studies. This will help in selecting the most appropriate models for your research question. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Aerobic | >100 | ~100 | |
| Hypoxic | ~1 | |||
| HT29 | Aerobic | >100 | ~100 | |
| Hypoxic | ~1 | |||
| H460 | Aerobic | ~10 | ~10 | |
| Hypoxic | ~1 | |||
| HepG2 | Aerobic | - | 15 | |
| PLC/PRF/5 | Aerobic | - | 51 |
Note: IC50 values are approximate and can vary based on experimental conditions. HCR is the ratio of aerobic to hypoxic IC50.
Table 2: In Vivo Efficacy of PR-104
| Xenograft Model | Treatment | Outcome | Reference |
| HT29 | PR-104 | Significant cell kill | |
| SiHa | PR-104 | Significant cell kill | |
| H460 | PR-104 | Significant cell kill | |
| Panc-01 | PR-104 + Gemcitabine | Greater than additive antitumor activity | |
| 22RV1 | PR-104 + Docetaxel | Greater than additive antitumor activity | |
| Hep3B | PR-104 | Significant reduction in tumor growth | |
| HepG2 | PR-104 | Significant reduction in tumor growth |
Experimental Protocols
Protocol 1: In Vitro Hypoxia Cytotoxicity Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balance N₂). Allow the cells to equilibrate for at least 4 hours. A parallel set of plates should be maintained in a normoxic incubator (21% O₂).
-
Drug Treatment: Prepare serial dilutions of PR-104A in pre-equilibrated hypoxic or normoxic media. Add the drug to the respective plates and incubate for the desired exposure time (e.g., 4 hours).
-
Washout and Recovery: After the drug exposure, wash the cells with fresh media and return them to a normoxic incubator to recover for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the ratio of the normoxic IC50 to the hypoxic IC50.
Protocol 2: Assessment of Tumor Hypoxia using Pimonidazole
-
Pimonidazole Administration: Administer pimonidazole hydrochloride to tumor-bearing mice via intraperitoneal (i.p.) injection at a dose of 60 mg/kg. Pimonidazole is a 2-nitroimidazole that forms adducts with proteins in hypoxic cells (pO₂ < 10 mmHg).
-
Tumor Excision: After a circulation time of 60-90 minutes, euthanize the mice and excise the tumors.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry:
-
Cut 5 µm sections from the paraffin blocks.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate the sections with an anti-pimonidazole antibody (e.g., Hypoxyprobe-1).
-
Use a suitable secondary antibody and detection system (e.g., HRP-conjugated antibody and DAB substrate).
-
Counterstain with hematoxylin.
-
-
Image Analysis: Capture images of the stained sections and quantify the pimonidazole-positive (hypoxic) area relative to the total viable tumor area using image analysis software.
Visualizations
Caption: PR-104 Activation Pathways.
Caption: In Vivo Experimental Workflow.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
PR-104 Technical Support Center: Troubleshooting In Vitro Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro handling of PR-104. PR-104 is a hypoxia-activated prodrug that requires careful handling to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and how does it work?
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo and in some in vitro systems by phosphatases to its more lipophilic and active form, PR-104A.[1][2][3] PR-104A is a dinitrobenzamide mustard that functions as a hypoxia-activated prodrug. Its cytotoxic effects are realized through two primary activation pathways:
-
Hypoxia-Activated Pathway: In low-oxygen (hypoxic) environments, characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA cross-linking agents that induce cell death.[1][4]
-
AKR1C3-Mediated Pathway: PR-104A can also be activated under aerobic (normal oxygen) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This pathway is significant in cell lines and tissues with high AKR1C3 expression.
Understanding these dual activation mechanisms is critical for designing and troubleshooting in vitro experiments.
Q2: I am observing inconsistent results in my cytotoxicity assays. What could be the cause?
Inconsistent results with PR-104A can stem from several factors related to its solubility, stability, and unique activation mechanisms. Key areas to investigate include:
-
Compound Precipitation: PR-104A is more lipophilic than its precursor, PR-104, and can precipitate in aqueous media, especially at higher concentrations.
-
Compound Degradation: PR-104A can degrade in aqueous solutions. The stability is influenced by pH, temperature, and light exposure.
-
Variable Hypoxic Conditions: If you are investigating the hypoxia-activated pathway, inconsistent oxygen levels in your experimental setup will lead to variable drug activation.
-
Cell Line-Specific Factors: The expression levels of activating enzymes (e.g., POR under hypoxia) and AKR1C3 (under normoxia) can vary significantly between cell lines, leading to different sensitivities.
-
Serum Protein Interaction: Components in fetal bovine serum (FBS) or other sera can potentially interact with and affect the stability and availability of PR-104A.
The following troubleshooting guides provide more detailed steps to address these issues.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation of PR-104/PR-104A in Cell Culture Media
Symptoms:
-
Visible precipitate in the stock solution or after dilution in cell culture media.
-
Inconsistent or lower-than-expected cytotoxicity.
-
High variability between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Dissolution of Stock Solution | PR-104A is typically supplied as a solid. Prepare a high-concentration stock solution in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication. |
| Precipitation Upon Dilution | Avoid making large, single-step dilutions directly into aqueous media. Perform serial dilutions in DMSO first to lower the concentration before the final dilution into your cell culture medium (e.g., DMEM, RPMI-1640). When making the final dilution, add the DMSO stock solution to the media while vortexing to ensure rapid mixing. |
| Final DMSO Concentration Too High | While a higher DMSO concentration can aid solubility, it can also be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Media Composition | The presence of salts and proteins in cell culture media can affect the solubility of hydrophobic compounds. If precipitation is observed, consider preparing the final dilutions in a simpler aqueous buffer like PBS for short-term experiments, though this may impact cell health. |
Problem 2: Instability and Degradation of PR-104/PR-104A in Solution
Symptoms:
-
Loss of cytotoxic activity over time.
-
Discoloration of the stock or working solutions.
-
Inconsistent results between experiments performed on different days.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Hydrolysis in Aqueous Solution | PR-104 is designed to be hydrolyzed to PR-104A. While this is necessary for activation, prolonged incubation in aqueous media before addition to cells can lead to degradation of PR-104A. Prepare fresh working solutions for each experiment from a frozen DMSO stock. |
| pH and Temperature Effects | The stability of dinitrobenzamide compounds can be pH and temperature-dependent. It is advisable to prepare dilutions in media or buffers at physiological pH (around 7.4) just before use. Avoid prolonged storage of aqueous solutions, even at 4°C. |
| Photodegradation | Dinitroaromatic compounds can be susceptible to photodegradation. Protect stock and working solutions from light by using amber vials or wrapping tubes in foil. Minimize exposure to ambient light during experimental setup. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the DMSO stock solution can lead to compound degradation. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Summary of Recommended Storage Conditions for PR-104A Stock Solutions:
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Protect from light. Store under nitrogen if possible. |
| DMSO | -20°C | Up to 1 month | Protect from light. |
Experimental Protocols
Protocol 1: Preparation of PR-104A Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing PR-104A solutions for cell-based assays.
Materials:
-
PR-104A powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) or PBS
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of PR-104A powder.
-
Dissolve the powder in the appropriate volume of 100% sterile DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing. If necessary, sonicate briefly in a water bath.
-
Visually inspect the solution to ensure there is no precipitate.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
-
Prepare Intermediate and Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
For the final dilution into cell culture medium, ensure the volume of the DMSO solution added is minimal to keep the final DMSO concentration below 0.5%. For example, add 2 µL of a 500X stock to 1 mL of medium.
-
Add the DMSO solution to the medium while gently vortexing to facilitate rapid dispersion and minimize precipitation.
-
Use the final working solution immediately.
-
Protocol 2: General MTT Cytotoxicity Assay for PR-104A
This protocol describes a general method to assess the cytotoxicity of PR-104A using an MTT assay.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
PR-104A working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PR-104A in complete medium from your freshly prepared stock solutions.
-
Carefully remove the medium from the wells and add 100 µL of the PR-104A dilutions.
-
Include wells with vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and untreated controls.
-
-
Incubation (Normoxic or Hypoxic):
-
Normoxic Conditions: Incubate the plate for the desired exposure time (e.g., 4, 24, 48, or 72 hours) at 37°C in a standard 5% CO₂ incubator.
-
Hypoxic Conditions: Place the plate in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balance N₂) for the desired exposure time. Ensure the media has been pre-equilibrated to the hypoxic conditions to avoid delays in achieving the target oxygen concentration.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 3: Western Blot Analysis of AKR1C3 Expression
This protocol provides a general procedure for determining the protein expression level of AKR1C3 in your cell lines, which is crucial for interpreting results under normoxic conditions.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AKR1C3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AKR1C3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression of AKR1C3. A loading control like β-actin or GAPDH should be used for normalization.
-
Mandatory Visualizations
Caption: PR-104 activation pathway under hypoxic and normoxic conditions.
Caption: A logical workflow for troubleshooting inconsistent in vitro results with PR-104.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 [mdpi.com]
Validation & Comparative
A Comparative Analysis of PR-104 Efficacy Across Diverse Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
PR-104, a hypoxia-activated prodrug, has demonstrated significant antitumor activity in a variety of preclinical tumor xenograft models. Its unique mechanism of action, which involves bioreductive activation to a potent DNA cross-linking agent under hypoxic conditions or in the presence of the enzyme aldo-keto reductase 1C3 (AKR1C3), makes it a promising candidate for targeting the tumor microenvironment. This guide provides a comparative overview of PR-104's efficacy in different human tumor xenograft models, supported by experimental data and detailed methodologies.
Mechanism of Action
PR-104 is a phosphate ester pre-prodrug that is rapidly converted in vivo to its active form, PR-104A.[1] PR-104A can then be metabolized through two main pathways to generate its cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are responsible for DNA cross-linking and subsequent cell death.[2][3]
-
Hypoxia-Dependent Activation: In the low-oxygen environment characteristic of solid tumors, PR-104A undergoes one-electron reduction by enzymes such as cytochrome P450 oxidoreductase (POR) to form a nitro radical anion.[1] In the absence of oxygen, this radical is further reduced to the active cytotoxic species.[1]
-
AKR1C3-Dependent Activation: PR-104A can also be activated independently of hypoxia through two-electron reduction by the aldo-keto reductase 1C3 (AKR1C3) enzyme. Tumors with high AKR1C3 expression are therefore susceptible to PR-104 treatment even in well-oxygenated regions.
This dual mechanism of activation allows PR-104 to target a broader range of tumor cells, including both hypoxic and aerobic populations, particularly in tumors overexpressing AKR1C3.
Efficacy of PR-104 in Various Xenograft Models
The antitumor activity of PR-104 has been evaluated in a wide range of human tumor xenograft models, demonstrating its broad potential. The following table summarizes the efficacy of PR-104 as a monotherapy and in combination with other agents in different cancer types.
| Tumor Type | Xenograft Model | Treatment | Key Efficacy Findings | Reference |
| Hepatocellular Carcinoma | HepG2, PLC/PRF/5, SNU-398, Hep3B | PR-104 Monotherapy & Combination with Sorafenib | Significant growth reduction in Hep3B and HepG2 xenografts with monotherapy. Combination with sorafenib was significantly active in all four models. | |
| Colon Carcinoma | HT29 | PR-104 Monotherapy | Greater killing of hypoxic and aerobic cells compared to conventional mustards at equivalent host toxicity. | |
| HCT116 | PR-104 Monotherapy | Modest cell kill in AKR1C3-negative xenografts. | ||
| HCT116 (AKR1C3 expressing) | PR-104 Monotherapy | Significantly enhanced cell kill compared to AKR1C3-negative xenografts. | ||
| Cervical Carcinoma | SiHa | PR-104 Monotherapy | Marked activity against both radiobiologically hypoxic and aerobic cells. | |
| Lung Carcinoma | H460 | PR-104 Monotherapy | Greater killing of hypoxic and aerobic cells compared to tirapazamine. | |
| Pancreatic Carcinoma | Panc-01 | PR-104 in combination with Gemcitabine | Greater than additive antitumor activity. | |
| Prostate Carcinoma | 22RV1 | PR-104 in combination with Docetaxel | Greater than additive antitumor activity. | |
| Acute Lymphoblastic Leukemia (ALL) | T-ALL xenografts | PR-104 Monotherapy | Significantly greater antileukemic efficacy against T-ALL than B-cell precursor (BCP)-ALL xenografts. More efficacious than a standard-of-care regimen (vincristine, dexamethasone, and L-asparaginase). | |
| BCP-ALL xenograft (AKR1C3 overexpressing) | PR-104 Monotherapy | Increased sensitivity to PR-104 upon AKR1C3 overexpression. |
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the efficacy of PR-104 in tumor xenograft models, based on methodologies reported in the cited literature.
1. Cell Lines and Culture: Human tumor cell lines (e.g., HepG2, HT29, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Xenograft Model Establishment: Female athymic nude mice (or other appropriate immunodeficient strains) are typically used. A suspension of 1x10^6 to 1x10^7 tumor cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.
3. PR-104 Administration: PR-104 is dissolved in a suitable vehicle (e.g., saline) and administered to mice, typically via intravenous (IV) or intraperitoneal (IP) injection. Dosing schedules can vary, for example, a single dose or multiple doses over a period of time.
4. Efficacy Assessment:
-
Tumor Growth Delay: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²)/2. The time for tumors to reach a predetermined size in treated versus control groups is compared.
-
Clonogenic Survival Assay: For a more direct measure of cell kill, tumors can be excised at a specific time point after treatment. The tumors are then disaggregated into single-cell suspensions, and a known number of cells are plated in vitro. The number of colonies formed after a period of incubation is counted to determine the surviving fraction of cells.
5. Assessment of Hypoxia and AKR1C3 Expression:
-
Hypoxia: The hypoxia marker pimonidazole can be administered to tumor-bearing mice before tumor excision. Immunohistochemical staining for pimonidazole adducts in tumor sections is then used to visualize and quantify hypoxic regions.
-
AKR1C3 Expression: The expression of AKR1C3 in tumor xenografts can be assessed by immunohistochemistry on tumor sections or by Western blotting of tumor lysates.
Conclusion
The preclinical data strongly support the efficacy of PR-104 across a range of tumor xenograft models. Its dual mechanism of activation, targeting both hypoxic and AKR1C3-expressing tumor cells, provides a strong rationale for its clinical development. The differential efficacy observed in various models underscores the importance of biomarker strategies, such as assessing tumor hypoxia and AKR1C3 expression, to select patient populations most likely to benefit from PR-104 therapy. Further investigation in combination with other anticancer agents is warranted to fully exploit the therapeutic potential of this promising hypoxia-activated prodrug.
References
- 1. mdpi.com [mdpi.com]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-104: A Comparative Analysis of Combination Therapy Versus Monotherapy
For Researchers, Scientists, and Drug Development Professionals
PR-104, a hypoxia-activated prodrug, has been investigated as both a monotherapy and in combination with other anticancer agents. This guide provides an objective comparison of the outcomes of PR-104 combination therapy versus monotherapy, supported by experimental data from preclinical and clinical studies.
Executive Summary
PR-104 is a pre-prodrug that is systemically converted to PR-104A. In hypoxic tumor environments, PR-104A is reduced to its active cytotoxic metabolites, PR-104H and PR-104M, which are DNA cross-linking agents. Additionally, the enzyme aldo-keto reductase 1C3 (AKR1C3) can activate PR-104A independently of oxygen levels. This dual activation mechanism makes PR-104 a promising candidate for treating solid tumors, which are often characterized by hypoxic regions, and hematological malignancies where AKR1C3 is sometimes overexpressed.
Preclinical studies have demonstrated that PR-104 has significant antitumor activity as a single agent and shows synergistic or additive effects when combined with chemotherapy and radiation. Clinical trials have further explored its potential, both alone and in combination regimens. However, the therapeutic window of PR-104 is often limited by hematological toxicity, a factor that becomes even more pronounced in combination therapies.
Quantitative Data Comparison
The following tables summarize the quantitative data from clinical trials of PR-104 as a monotherapy and in combination with other cytotoxic agents.
Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of PR-104 Monotherapy
| Dosing Schedule | MTD | DLTs | Patient Population |
| Once every 3 weeks | 1100 mg/m²[1] | Fatigue, neutropenic sepsis, infection with normal neutrophil counts[2] | Advanced solid tumors |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m²[1][2] | Thrombocytopenia, neutropenia[2] | Advanced solid tumors |
| Every 2 weeks | 3-4 g/m² | Myelosuppression, enterocolitis | Relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) |
Table 2: MTD and DLTs of PR-104 Combination Therapy in Advanced Solid Tumors
| Combination Agent | PR-104 MTD | DLTs | Notes |
| Gemcitabine (800 mg/m²) | 140 mg/m² | Grade 4 thrombocytopenia | Severe thrombocytopenia prohibited further dose escalation. |
| Docetaxel (60 mg/m²) | 200 mg/m² | Grade 3 neutropenic fever | Severe neutropenia was a significant issue. |
| Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | Prophylactic G-CSF allowed for PR-104 dose escalation. |
| Docetaxel (75 mg/m²) + G-CSF | ≥770 mg/m² | Thrombocytopenia, neutropenic fever, fatigue | Prophylactic G-CSF was crucial for managing myelosuppression. |
Table 3: Efficacy Outcomes in Relapsed/Refractory Acute Leukemia (PR-104 Monotherapy)
| Patient Population | Dose Range | Response Rate (CR, CRp, MLFS) | Median Overall Survival (Responders) |
| AML (at 3 or 4 g/m²) | 3-4 g/m² | 32% (10 of 31 patients) | 143 days |
| ALL (at 3 or 4 g/m²) | 3-4 g/m² | 20% (2 of 10 patients) | Not Reported |
CR: Complete Remission, CRp: Complete Remission with incomplete platelet recovery, MLFS: Morphologic Leukemia-Free State
Signaling and Activation Pathway of PR-104
The following diagram illustrates the activation pathway of PR-104 and its mechanism of action.
Caption: Activation pathway of PR-104 to its cytotoxic metabolites.
Experimental Protocols
Phase Ib Study of PR-104 with Gemcitabine or Docetaxel
Objective: To determine the MTD of PR-104 in combination with gemcitabine or docetaxel in patients with advanced solid tumors.
Methodology:
-
Patient Population: Patients with advanced solid tumors.
-
Drug Administration:
-
PR-104 was administered as a one-hour intravenous infusion.
-
Gemcitabine (800 mg/m²) was administered on days 1 and 8 of a 21-day cycle.
-
Docetaxel (60 to 75 mg/m²) was administered on day 1 of a 21-day cycle.
-
In some cohorts, Granulocyte Colony-Stimulating Factor (G-CSF) was administered prophylactically on day 2.
-
-
Dose Escalation: PR-104 dose was escalated in cohorts of patients to determine the MTD.
-
Assessments:
-
Toxicity was evaluated according to the National Cancer Institute Common Terminology Criteria for Adverse Events.
-
Tumor response was assessed using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetic analysis of PR-104 and its metabolites was performed.
-
Tumor hypoxia was assessed at baseline and after two treatment cycles using 18F-fluoromisonidazole (FMISO) positron emission tomography (PET) imaging in a subset of patients.
-
Preclinical Xenograft Studies
Objective: To evaluate the antitumor activity of PR-104 as a monotherapy and in combination with other agents in human tumor xenograft models.
Methodology:
-
Cell Lines and Animal Models: Various human tumor cell lines (e.g., hepatocellular carcinoma lines HepG2, PLC/PRF/5, SNU-398, Hep3B) were used to establish subcutaneous xenografts in immunocompromised mice.
-
Drug Administration:
-
PR-104 was administered intravenously or intraperitoneally.
-
Combination agents (e.g., sorafenib, gemcitabine, docetaxel) were administered according to established protocols.
-
-
Tumor Growth Delay: Tumor volume was measured regularly to assess the delay in tumor growth in treated versus control groups.
-
Clonogenic Survival Assay: For some studies, tumors were excised after treatment, and the surviving fraction of tumor cells was determined by a clonogenic assay to assess cell killing.
-
Assessment of Hypoxia and Biomarkers: Tumor hypoxia was assessed using pimonidazole staining. Expression of enzymes like AKR1C3 was evaluated by immunohistochemistry and Western blotting.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating PR-104 combination therapy.
Caption: A generalized workflow for preclinical evaluation of PR-104.
Conclusion
The available data indicates that while PR-104 demonstrates activity as a monotherapy, its efficacy can be enhanced in combination with other anticancer agents. Preclinical studies show greater than additive antitumor activity when PR-104 is combined with chemotherapy or radiotherapy. Clinical trials, however, highlight a significant challenge: the increased myelotoxicity observed with combination regimens. The MTD of PR-104 is substantially lower when administered with agents like gemcitabine and docetaxel, primarily due to dose-limiting thrombocytopenia and neutropenia. The use of supportive care, such as G-CSF, can help mitigate some of this toxicity and allow for higher doses of PR-104 in combination regimens.
For drug development professionals, these findings underscore the critical importance of managing hematological toxicity when designing clinical trials for PR-104 combination therapies. Future research may focus on identifying predictive biomarkers for both efficacy and toxicity to better select patients who are most likely to benefit from these treatment strategies. Additionally, exploring intermittent dosing schedules or combination with agents that have non-overlapping toxicity profiles could be promising avenues for improving the therapeutic index of PR-104.
References
- 1. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Byst-wonder: A Comparative Guide to the Bystander Effect of PR-104 Metabolites
For researchers, scientists, and drug development professionals, understanding the nuances of drug efficacy is paramount. In the realm of hypoxia-activated prodrugs (HAPs), the "bystander effect" – the ability of activated drug metabolites to diffuse and kill neighboring tumor cells – represents a significant therapeutic advantage. This guide provides a comprehensive comparison of the bystander effect mediated by the metabolites of PR-104, a well-characterized HAP, with alternative agents, supported by experimental data and detailed protocols.
PR-104 is a phosphate ester pre-prodrug that undergoes systemic conversion to PR-104A. In the hypoxic microenvironment of solid tumors, PR-104A is reduced to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M. These metabolites are potent DNA cross-linking agents that induce cell death. A key feature of PR-104's therapeutic potential lies in the ability of these active metabolites to diffuse from the hypoxic cells where they are formed and exert a cytotoxic effect on adjacent, potentially better-oxygenated, tumor cells. This phenomenon is a critical mechanism for overcoming the heterogeneous nature of tumors.
Comparative Analysis: PR-104 vs. SN30000
A primary point of comparison for understanding the bystander effect of PR-104 is the hypoxia-activated prodrug SN30000. While both are activated under hypoxic conditions, their metabolic products and subsequent bystander efficacy differ significantly.
| Feature | PR-104 | SN30000 |
| Active Metabolites | PR-104H (hydroxylamine) and PR-104M (amine) | DNA-breaking free radicals |
| Mechanism of Action | DNA cross-linking | Induction of DNA strand breaks |
| Bystander Effect | Significant . Diffusible metabolites kill neighboring cells.[1][2] | Negligible . Reactive metabolites are short-lived and do not diffuse far from the site of activation.[1][2] |
| Contribution of Bystander Effect to Tumor Cell Kill | Estimated to be 30% in SiHa tumors and 50% in HCT116 tumors.[3] | Not a significant contributor to overall efficacy. |
| Penetration Half-Distance of Active Metabolites | PR-104H: 128 µm (SiHa), 33 µm (HCT116) PR-104M: 73 µm (SiHa), 41 µm (HCT116) | Not applicable due to the reactive nature of the metabolites. |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the activation pathway of PR-104 and a typical experimental workflow for assessing the bystander effect.
Experimental Protocols
The assessment of a bystander effect is crucial for the preclinical evaluation of HAPs. The following are detailed methodologies for key experiments cited in the comparison.
Co-culture Spheroid Bystander Effect Assay
This assay directly visualizes and quantifies the killing of "target" cells by the metabolites produced by "activator" cells.
1. Cell Line Engineering:
-
Activator Cells: Transfect a cancer cell line (e.g., HCT116) with a vector to overexpress a key reductase enzyme involved in the prodrug's activation (e.g., P450 oxidoreductase for PR-104). These cells should also express a fluorescent marker (e.g., GFP) for identification.
-
Target Cells: Create a corresponding cell line with low or no expression of the reductase enzyme. These cells should express a different fluorescent marker (e.g., RFP) for distinction from the activator cells.
2. Spheroid Formation:
-
Mix activator and target cells at desired ratios (e.g., 10:90, 50:50, 90:10).
-
Seed the cell mixture into ultra-low attachment plates.
-
Allow spheroids to form and grow for 4-5 days.
3. Prodrug Treatment under Hypoxia:
-
Transfer the spheroids to a hypoxic chamber (e.g., 0.1% O₂).
-
Expose the spheroids to the hypoxia-activated prodrug (e.g., PR-104A or SN30000) at various concentrations for a defined period (e.g., 2 hours).
4. Clonogenic Survival Assay:
-
Following treatment, wash the spheroids to remove the drug.
-
Dissociate the spheroids into single-cell suspensions using trypsin.
-
Plate known numbers of cells into culture dishes.
-
Allow colonies to form over 10-14 days.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the colonies to determine the surviving fraction of both activator and target cells, distinguished by their fluorescence.
Multicellular Layer (MCL) Diffusion Assay
This method is used to determine the diffusion characteristics of the prodrug and its metabolites through a tissue-like structure.
1. MCL Culture:
-
Seed cancer cells onto a microporous membrane in a transwell insert.
-
Culture for several days to allow the formation of a thick cell layer (typically 10-20 cell layers).
2. Diffusion Experiment:
-
Place the transwell insert containing the MCL into a diffusion chamber, separating a donor and a receiver compartment.
-
Add the prodrug or its purified active metabolites to the donor compartment.
-
At various time points, take samples from both the donor and receiver compartments.
3. Quantification of Metabolites:
-
Analyze the concentration of the prodrug and its metabolites in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The rate of appearance of the compounds in the receiver compartment is used to calculate the diffusion coefficient.
Conclusion
The bystander effect is a critical attribute for the success of hypoxia-activated prodrugs. PR-104, through its diffusible DNA cross-linking metabolites PR-104H and PR-104M, demonstrates a significant bystander effect that contributes substantially to its overall anti-tumor activity. In contrast, agents like SN30000, which produce highly reactive and short-lived radicals, lack a meaningful bystander effect. The experimental protocols outlined provide a robust framework for the preclinical assessment of this crucial therapeutic property, enabling the rational design and selection of next-generation HAPs with enhanced efficacy in the complex tumor microenvironment.
References
- 1. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Disclaimer: "Anticancer Agent 104" is Not a Recognized Chemical Identifier
The designation "Anticancer Agent 104" does not correspond to a publicly recognized chemical compound. Disposal procedures are highly specific to the chemical properties, toxicity, and regulatory framework of a particular substance. Therefore, this document provides essential, general guidance for the handling and disposal of cytotoxic (antineoplastic) agents in a research setting, using the common agent Paclitaxel as a representative example.
Always consult the Safety Data Sheet (SDS) and your institution's specific Environmental Health & Safety (EHS) protocols for the exact agent you are using. Safe handling and disposal of cytotoxic drugs are critical to protect laboratory personnel, the public, and the environment from exposure to these hazardous substances.[1][2]
General Principles of Cytotoxic Waste Management
Due to their inherent toxicity, cytotoxic drugs and any materials that come into contact with them must be handled as hazardous waste.[1][2] A comprehensive safety program involves a combination of engineering controls (e.g., chemical fume hoods, biological safety cabinets), administrative procedures, and personal protective equipment (PPE).[2] The primary goal is to prevent exposure and ensure that waste is segregated, contained, and disposed of according to federal and local regulations, such as those under the Resource Conservation and Recovery Act (RCRA).
Waste Segregation: The Core of Safe Disposal
The most critical step in managing cytotoxic waste is proper segregation at the point of generation. This ensures that waste is handled and treated appropriately, minimizing risk and cost. Waste is typically divided into two main categories: "trace" and "bulk" contaminated waste.
| Waste Category | Description & Examples | Disposal Container | Final Disposal Method |
| Trace Cytotoxic Waste | Items contaminated with less than 3% (by weight) of the original drug amount. Also referred to as "RCRA empty." Examples: Empty drug vials, empty IV bags and tubing, used gloves, gowns, bench pads, and other disposable PPE used during routine handling. | Yellow rigid, puncture-proof, and leak-proof containers clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste." | High-temperature incineration by a licensed hazardous waste vendor. |
| Bulk Cytotoxic Waste | Materials containing more than 3% of the drug's original weight. This is considered RCRA hazardous waste. Examples: Unused or partially used vials, syringes containing visible drug residue, expired stock solutions, and materials used to clean up large spills. | Black rigid, puncture-proof, and leak-proof containers clearly labeled as "Hazardous Waste" with the chemical name(s) listed. | Transport to a licensed RCRA treatment, storage, and disposal facility (TSDF), typically for chemical neutralization or high-temperature incineration. |
| Contaminated Sharps | Any sharp object (needles, syringes, scalpels, slides) contaminated with trace or bulk amounts of a cytotoxic agent. | Placed directly into a designated yellow (for trace) or black (for bulk) puncture-proof sharps container labeled for cytotoxic waste. | High-temperature incineration. |
Detailed Protocol: Decontamination of a Work Surface
This protocol outlines the steps for cleaning a laboratory surface (e.g., inside a chemical fume hood) after routine work with a cytotoxic agent like Paclitaxel.
Materials Required:
-
Appropriate PPE: Solid-front gown, two pairs of chemotherapy-rated gloves, safety goggles.
-
Low-lint, absorbent pads or wipes.
-
Deactivating Solution: 10% Bleach solution (prepare fresh).
-
Cleaning Solution: Laboratory-grade detergent solution.
-
Rinse: 70% Isopropyl Alcohol (IPA) and sterile water.
-
Designated hazardous waste container (yellow or black bin).
Procedure:
-
Preparation: Don all required PPE before beginning the decontamination process. Ensure the work area is clear of all items except those necessary for cleaning.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.
-
Deactivation (Bleach): Using a new wipe, apply the 10% bleach solution to the surface with the same unidirectional technique. Allow for a contact time of at least 10-15 minutes.
-
Rinsing (Water): Moisten a new wipe with sterile water to rinse away any residual bleach, which can be corrosive. Wipe the surface using the same technique and dispose of the wipe.
-
Final Rinse (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again. This step helps to remove any remaining aqueous residue and disinfects the surface. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Visualization of Disposal Workflow
The following diagram illustrates the logical flow for segregating and disposing of waste generated from work with anticancer agents in a laboratory setting.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
